Product packaging for Toyocamycin nucleoside(Cat. No.:CAS No. 606-58-6)

Toyocamycin nucleoside

カタログ番号: B1682990
CAS番号: 606-58-6
分子量: 291.26 g/mol
InChIキー: XOKJUSAYZUAMGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Context of Toyocamycin Discovery and Isolation

The discovery of toyocamycin dates back to 1956, when it was first isolated from the bacterium Streptomyces toyocaensis wikipedia.orguni-saarland.deasm.org. This initial isolation marked the beginning of its academic exploration. Subsequent research revealed its presence in other Streptomyces species, including Streptomyces sparsogenes, Streptomyces diastatochromogenes, and Streptomyces rimosus, as well as the cyanobacterium Tolypothrix tenuis wikipedia.org. Decades later, toyocamycin was also identified and isolated from marine sources, specifically the sponge Jaspis johnstoni nih.gov. The ongoing research into its biosynthesis, particularly in Streptomyces diastatochromogenes, aims to enhance its production levels, highlighting its continued relevance in natural product chemistry frontiersin.orgnih.gov.

Significance of Toyocamycin as a Nucleoside Analog

Toyocamycin is chemically identified as 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, possessing the molecular formula C12H13N5O4 wikipedia.orguni.lu. Its significance in academic research stems from its classification as a nucleoside analog, specifically an N-glycosylpyrrolopyrimidine, which closely mimics the structure of adenosine (B11128) wikipedia.orgasm.orgontosight.ai. This structural similarity is crucial to its biological function.

Toyocamycin is a derivative of tubercidin (B1682034), differing by the presence of a cyano group (-C≡N) at position 5 of the pyrrolopyrimidine moiety, where tubercidin has a hydrogen wikipedia.orgnih.gov. Furthermore, it resembles adenosine, but with a key distinction: the nitrogen atom at position 7 of the purine (B94841) ring in adenosine is replaced by a carbon atom in toyocamycin, and a nitrile group is attached at this position wikipedia.org. This distinctive structural modification is responsible for its unique biological properties and its classification as an antimetabolite ontosight.ainih.gov.

The structural comparison between toyocamycin, tubercidin, and adenosine is summarized in the table below:

Compound NameCore StructureKey Structural Difference from AdenosinePubChem CID
AdenosinePurine nucleoside-6096
Tubercidin7-Deazapurine nucleosideNitrogen at position 7 replaced by Carbon200508
Toyocamycin7-Deazapurine nucleosideNitrogen at position 7 replaced by Carbon, Cyano group at position 511824

Overview of Broad-Spectrum Biological Activities of Toyocamycin

Toyocamycin exhibits a broad spectrum of biological activities, making it a compound of considerable interest across various fields of academic research, including oncology, mycology, and virology wikipedia.orgasm.orgontosight.ai. Its diverse effects are primarily mediated by its ability to interfere with fundamental cellular processes.

Anticancer Activity: Research has demonstrated toyocamycin's cytotoxic effects on a variety of cancer cell lines, including those derived from multiple myeloma, colon cancer, and pancreatic cancer wikipedia.org. Its mechanism of action in these contexts often involves triggering apoptosis in cancer cells wikipedia.org. Studies have also shown that toyocamycin can enhance the effectiveness of other anticancer agents, such as the proteasome inhibitor bortezomib (B1684674), and remains active against cells that have developed resistance to bortezomib wikipedia.org. Furthermore, in vivo studies using animal models of human multiple myeloma have indicated its capacity to suppress tumor growth wikipedia.org.

Antifungal Activity: Toyocamycin possesses strong antifungal properties, demonstrating effectiveness against a wide range of fungal species, including plant pathogens and the human fungal pathogen Candida albicans wikipedia.orgasm.orgfrontiersin.orgnih.gov. Its selective toxicity against C. albicans is notably attributed to its efficient uptake by the fungus through a specific concentrative nucleoside transporter (CNT) wikipedia.orgasm.org. In contrast, other fungi like Saccharomyces cerevisiae are less susceptible due to the absence of this transporter wikipedia.orgasm.org. Experimental data supports this, showing that introducing the C. albicans CNT gene into S. cerevisiae renders the yeast sensitive to toyocamycin, while disrupting the CNT gene in C. albicans confers resistance wikipedia.orgasm.org.

Antiviral Activity: Toyocamycin has also been noted for its antiviral properties, although specific detailed research findings on its antiviral spectrum and mechanisms are less extensively documented compared to its anticancer and antifungal activities wikipedia.orgontosight.ai.

Other Biological Activities and Mechanisms of Action: Beyond its direct cytotoxic effects, toyocamycin influences several critical cellular pathways:

Inhibition of RNA Synthesis and Ribosome Function: A primary mechanism involves the inhibition of RNA synthesis and disruption of ribosome function, crucial processes for cell proliferation wikipedia.orgasm.orgnih.gov.

Inhibition of IRE1α-XBP1 Pathway: It inhibits the IRE1α-XBP1 pathway, which is involved in endoplasmic reticulum stress response, particularly in human multiple myeloma cells wikipedia.orgasm.org.

Selective Inhibition of CDK9: Toyocamycin has been shown to selectively inhibit Cyclin-Dependent Kinase 9 (CDK9) wikipedia.org.

Inhibition of Rio1 Kinase: It inhibits Rio1 kinase, an essential ribosome processing factor necessary for the proper maturation of the 40S ribosomal subunit wikipedia.orgasm.org.

Interference with Auxin Signaling: Research indicates its interference with auxin signaling pathways wikipedia.org.

Inhibition of Phosphatidylinositol Kinase: Toyocamycin inhibits phosphatidylinositol kinase, an enzyme that regulates cell growth and proliferation. Laboratory studies using enzyme extracted from A431 cell membranes reported an IC50 value of 3.3 μg/mL for this inhibition wikipedia.org.

Inhibition of Adenosine Kinase: Its distinctive structure allows it to inhibit adenosine kinase, an enzyme vital for regulating adenosine levels within cells ontosight.ai.

The multifaceted biological activities of toyocamycin, stemming from its unique nucleoside analog structure and its capacity to interfere with diverse cellular targets, underscore its importance as a subject of ongoing academic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N5O4 B1682990 Toyocamycin nucleoside CAS No. 606-58-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKJUSAYZUAMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871786
Record name 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-58-6
Record name Vengicide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vengicide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Mechanisms of Action of Toyocamycin

Molecular Mimicry and Nucleic Acid Interference by Toyocamycin

As an adenosine (B11128) analog, Toyocamycin engages in molecular mimicry, leading to its incorporation into nucleic acids and subsequent interference with their synthesis and function. wikipedia.org

Toyocamycin is mistakenly incorporated into RNA during transcription due to its resemblance to adenosine, which can disrupt or halt RNA production. wikipedia.orgnih.gov Studies have shown that Toyocamycin suppresses the incorporation of [3H]-uridine into the macromolecular fraction of HeLa cells in a dose-dependent manner, with an IC50 value of 12 µM, indicating its inhibitory effect on RNA synthesis. guidetopharmacology.org

This incorporation leads to significant downstream effects on RNA processing. For instance, in cells infected with adenovirus 2, Toyocamycin reduces the synthesis of viral RNA and causes an accumulation of large virus-specific RNA transcripts in the nucleus, preventing their proper association with cytoplasmic polyribosomes. This suggests that complete nuclear processing of viral RNA is necessary for polyribosome association, a step that Toyocamycin interferes with. flybase.org Furthermore, Toyocamycin treatment inhibits the accumulation of newly synthesized RNA in the cytoplasm and results in the gradual disappearance of the granular zone from the nucleoli, ultimately rendering the nucleoli homogeneously fibrillar. wikipedia.org Its incorporation into the 70S RNA of a murine retrovirus has also been observed, which may contribute to the loss of endogenous reverse transcriptase activity. guidetopharmacology.org

A crucial aspect of Toyocamycin's mechanism involves its interference with ribosome biogenesis, particularly the maturation of ribosomal RNA (rRNA) and the assembly of ribosomal subunits. wikipedia.orgtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu It specifically blocks the processing of 28S and 18S rRNA. wikipedia.org At lower concentrations, Toyocamycin slows down the processing of precursor rRNA, leading to the accumulation of intermediate forms such as 27S and 20S pre-rRNA. wikipedia.org At higher concentrations, it can completely arrest the final processing steps, thereby preventing the formation of mature 25S and 18S rRNA. wikipedia.org

Toyocamycin is recognized as an inhibitor of Rio1 kinase, an enzyme vital for the proper processing and maturation of the 40S ribosomal subunit. wikipedia.orgsketchfab.comtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu It was the first small-molecule inhibitor identified for Rio1 kinase. sketchfab.comfrontiersin.orgmicrobenotes.comuni.lu

Toyocamycin binds to the ATP binding pocket of Rio1 kinase. tci-chemical-trading.comfishersci.nlmicrobenotes.comuni.lu Research indicates that Toyocamycin binds more tightly to Rio1 than its natural substrate, ATP. wikipedia.orgtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu Despite binding within the ATP pocket, steady-state kinetic analyses have shown that its inhibition of Rio1 is not strictly competitive, but rather exhibits a mixed inhibition profile. sketchfab.comtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu

A key aspect of Toyocamycin's inhibitory action on Rio1 kinase is its ability to stabilize a less catalytically active oligomeric form of the enzyme. wikipedia.orgsketchfab.comtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu Rio1 kinase is known to exist in multiple distinct oligomeric states, and Toyocamycin's binding shifts the equilibrium towards these less active oligomers. tci-chemical-trading.comfishersci.nlmicrobenotes.comuni.lu Interestingly, high concentrations of ATP can also promote oligomerization and stabilize a less active oligomeric form of Rio1. fishersci.nluni.lu Conversely, autophosphorylation of Rio1 has been shown to reduce oligomer formation and promote monomerization, leading to the most active species. tci-chemical-trading.comfishersci.nluni.lu This suggests that Rio1 activity can be modulated by regulating its oligomerization properties. tci-chemical-trading.comfishersci.nluni.lu

Inhibition of Ribosome Function and Maturation of Ribosomal Subunits by Toyocamycin

Toyocamycin-Mediated Inhibition of Rio1 Kinase Activity
ATP-Competitive Inhibition of Rio1 Kinase by Toyocamycin

Targeting of Specific Cellular Signaling Pathways by Toyocamycin

Beyond its effects on nucleic acid and ribosome biogenesis, Toyocamycin also targets several specific cellular signaling pathways:

IRE1α-XBP1 Pathway Inhibition: Toyocamycin is a potent inhibitor of XBP1 mRNA splicing, a critical step in the unfolded protein response (UPR), which helps cells manage endoplasmic reticulum (ER) stress. wikipedia.orgsketchfab.comguidetopharmacology.org It inhibits IRE1α-induced XBP1 mRNA cleavage with an IC50 value of 80 nM. Importantly, this inhibition is selective, as Toyocamycin does not interfere with other UPR pathways, such as those mediated by ATF6 and PERK. wikipedia.orgsketchfab.comguidetopharmacology.org It has also been shown to inhibit the constitutive activation of XBP1 observed in multiple myeloma cells. wikipedia.orgguidetopharmacology.org

CDK9 Selective Inhibition: Toyocamycin acts as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), demonstrating a strong inhibitory effect with an IC50 value of 79 nM. wikipedia.org Its activity against other cyclin-dependent kinases (CDK2, CDK4, CDK6, and CDK7) is considerably weaker. wikipedia.org This selective inhibition leads to reduced phosphorylation of RNA polymerase II, a process essential for gene transcription regulated by CDK9. wikipedia.org

Phosphatidylinositol Kinase Inhibition: Toyocamycin has been found to inhibit phosphatidylinositol kinase, an enzyme involved in regulating cell growth and proliferation. In laboratory studies using the enzyme extracted from A431 cell membranes, Toyocamycin demonstrated an inhibitory effect with an IC50 value of 3.3 µg/mL. wikipedia.orgsketchfab.com

Interference with Auxin Signaling (in plants): In plants, Toyocamycin specifically disrupts auxin signaling through the SCFTIR1 pathway. It prevents the activation of genes that typically respond to auxin and blocks the auxin-triggered breakdown of Aux/IAA repressor proteins. wikipedia.org This interference leads to noticeable effects on normal plant development, such as reduced formation of lateral roots and epinastic growth of cotyledons in Arabidopsis thaliana. wikipedia.org

Induction of Nucleophosmin/B23 (NPM) Translocation: Toyocamycin has also been observed to induce the translocation of nucleophosmin/B23 (NPM) from the nucleoli to the nucleoplasm in HeLa cells. wikipedia.org

Summary of Key Inhibitory Activities and IC50 Values

Target Pathway/EnzymeInhibitory Activity (IC50)Reference
RNA Synthesis (HeLa cells, [3H]-uridine incorporation)12 µM guidetopharmacology.org
IRE1α-induced XBP1 mRNA cleavage80 nM
CDK9 enzymatic activity79 nM wikipedia.org
Phosphatidylinositol kinase (in vitro)3.3 µg/mL wikipedia.orgsketchfab.com
Rio1 kinase~30 nM

Inhibition of the IRE1α-XBP1 Unfolded Protein Response Pathway by Toyocamycin

The IRE1α-XBP1 pathway is a crucial component of the endoplasmic reticulum (ER) stress response, often activated in various pathological conditions, including cancer, to promote cell survival. Toyocamycin acts as a potent inhibitor of this pathway. nih.govnih.govnih.govnih.govuni.luciteab.com It has been shown to suppress the transcriptional activity of XBP1, leading to reduced expression of genes regulated by active XBP1. For instance, toyocamycin suppressed tunicamycin-induced EDEM and ERdj4 mRNA expression in HeLa cells with half-maximal inhibitory concentrations (IC₅₀) of 0.079 µM and 0.172 µM, respectively. nih.govnih.gov

Table 1: Effect of Toyocamycin on ER Stress-Induced mRNA Expression in HeLa Cells

mRNA TargetIC₅₀ (µM) [Reference]
EDEM0.079 nih.govnih.gov
ERdj40.172 nih.govnih.gov

Toyocamycin effectively suppresses ER stress-induced XBP1 mRNA splicing. This inhibitory effect has been demonstrated in HeLa cells treated with various ER stressors, including thapsigargin (B1683126) (PubChem CID: 446378), tunicamycin (B1663573) (PubChem CID: 16220051), and 2-deoxyglucose (PubChem CID: 108223). nih.govnih.govnih.govnih.govnih.govuni.lu Notably, this suppression of XBP1 mRNA splicing is not attributed to a general inhibition of RNA synthesis, despite toyocamycin's known activity as an RNA synthesis inhibitor. nih.govciteab.com Furthermore, toyocamycin does not affect the activation of other UPR branches, such as those mediated by ATF6 or PERK. nih.govnih.govnih.govnih.govnih.govuni.lu

A key step in the IRE1α-XBP1 pathway is the endoribonuclease activity of IRE1α, which cleaves XBP1 mRNA. Toyocamycin has been shown to prevent this IRE1α-induced XBP1 mRNA cleavage in vitro. nih.govnih.govharvard.edunih.govnih.govnih.govuni.lunih.govnih.govnih.gov This effect occurs with an IC₅₀ value of 80 nM. nih.govnih.gov Interestingly, toyocamycin achieves this inhibition without affecting the auto-phosphorylation of IRE1α (specifically at Ser724). nih.govnih.govnih.govnih.govuni.lunih.govnih.govlabsolu.ca This suggests that toyocamycin's mechanism of action on IRE1α-induced XBP1 mRNA cleavage may involve a cofactor-induced conformational change of the IRE1α protein rather than direct inhibition of its kinase activity. labsolu.ca

Beyond ER stress-induced activation, toyocamycin also inhibits the constitutive activation of XBP1 expression. This effect has been observed in multiple myeloma (MM) cell lines and primary patient samples. nih.govnih.govnih.govnih.govuni.luciteab.comnih.govnih.gov Many MM cell lines exhibit constitutively activated XBP1 protein expression, characterized by the overexpression of the spliced XBP1 isoform, a phenomenon less pronounced in non-MM cells. nih.govuni.lu Toyocamycin's inhibitory effect on this constitutive activation is rapid, becoming evident within 6 hours of exposure to nanomolar concentrations (e.g., 30 nM). uni.lunih.gov

Prevention of IRE1α-Induced XBP1 mRNA Cleavage by Toyocamycin

Selective Inhibition of Cyclin-Dependent Kinase 9 (CDK9) by Toyocamycin

Toyocamycin has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). nih.govharvard.edunih.govfishersci.co.ukwikipedia.orgfishersci.ca Its discovery as a CDK9 inhibitor emerged from drug screening and transcriptomic studies, where its transcriptomic signature closely resembled that of a known specific CDK9 inhibitor, HH1. nih.govharvard.edunih.govwikipedia.org Kinase assays have confirmed its specific inhibition of CDK9 (in complex with Cyclin T1), demonstrating an IC₅₀ of 79 nM (or 79.5 nM). nih.govnih.govharvard.edunih.govwikipedia.orgfishersci.caguidetopharmacology.org Molecular docking studies indicate that toyocamycin efficiently binds to the catalytic site of CDK9. This binding conformation is distinct from its interaction with other CDKs, a difference attributed to the unique contributions of specific amino acids within the catalytic pocket and the protein backbone of CDK9. nih.govharvard.edunih.govwikipedia.orgfishersci.ca

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex (CDK9/Cyclin T1), plays a critical role in promoting transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). nih.govwikipedia.orgciteab.comuniprot.orgcellsignal.com Specifically, CDK9 phosphorylates Serine 2 (Ser2) residues within the CTD repeats of RNA Pol II. citeab.comcellsignal.com Toyocamycin significantly reduces RNA Pol II Ser2 phosphorylation, a canonical target of CDK9 enzymatic activity, at concentrations ranging from 350 nM to 500 nM. harvard.edufishersci.caciteab.com This effect underscores its impact on transcriptional elongation. Importantly, toyocamycin treatment does not appear to alter CDK9 protein levels or the phosphorylation status of Retinoblastoma protein (Rb), a common target of cell cycle-related CDKs (CDK4/6). This observation further supports toyocamycin's selective action on CDK9's role in transcription elongation rather than general cell cycle regulation. fishersci.caciteab.com

Toyocamycin exhibits a notable selectivity profile among CDKs. While it potently inhibits CDK9 with an IC₅₀ of 79 nM, its efficacy against other CDKs is considerably lower, with IC₅₀ values ranging between 0.67 µM and 15 µM. nih.govharvard.edunih.govwikipedia.orgfishersci.ca

Table 2: Kinase Selectivity Profile of Toyocamycin

Kinase ComplexIC₅₀ (µM) [Reference]
CDK9/Cyclin T10.079 (79 nM) nih.govharvard.edunih.govwikipedia.orgfishersci.ca
CDK7/Cyclin H/MAT10.600 fishersci.ca
CDK2/Cyclin 2A0.67 fishersci.ca
CDK4/Cyclin D315 fishersci.ca
CDK6/Cyclin D3>10 fishersci.ca

This pronounced selectivity for CDK9, particularly over cell cycle-related CDKs, suggests that toyocamycin's primary impact is on transcription elongation rather than the cell cycle. fishersci.ca Its unique binding pose within the ATP catalytic site of CDK9, influenced by specific amino acids, contributes to this observed potency and selectivity. wikipedia.org Beyond CDKs, toyocamycin has also been reported to inhibit the ribosomal RNA-processing kinase Rio1 (IC₅₀ ≈ 30 nM) and, in vitro, phosphatidylinositol kinase (IC₅₀ = 3.3 µg/ml), although the latter effect was not observed in cellular contexts. nih.govharvard.edu

Impact of Toyocamycin on RNA Polymerase II Phosphorylation

Inhibition of Phosphatidylinositol Kinase Activity by Toyocamycin

Toyocamycin has been identified as an inhibitor of phosphatidylinositol kinase, an enzyme crucial for regulating cell growth and proliferation wikipedia.orgncats.iorndsystems.com. Laboratory studies have demonstrated that toyocamycin inhibits the activity of phosphatidylinositol kinase extracted from A431 cell membranes with an IC50 value of 3.3 µg/mL wikipedia.orgrndsystems.comnih.govcaymanchem.com. This inhibitory action highlights its potential to disrupt cell signaling pathways where this enzyme plays a role wikipedia.org.

Table 1: Inhibition of Phosphatidylinositol Kinase by Toyocamycin
Enzyme SourceInhibitorIC50 (µg/mL)Reference
A431 Cell MembranesToyocamycin3.3 wikipedia.orgnih.govcaymanchem.com

Interference with Auxin Signaling in Plant Systems by Toyocamycin

In plant systems, toyocamycin specifically interferes with auxin signaling, a critical process for normal plant development wikipedia.orgnih.gov. It prevents the activation of genes that typically respond to auxin wikipedia.orgnih.gov. This interference leads to observable effects on plant development, such as reduced lateral root formation and epinastic growth of cotyledons in Arabidopsis thaliana wikipedia.orgnih.gov.

Disruption of the SCFTIR1 Pathway by Toyocamycin

Toyocamycin specifically disrupts auxin signaling through the SCFTIR1 pathway wikipedia.orgnih.gov. The SCFTIR1 E3 ubiquitin ligase complex is involved in the ubiquitination of Aux/IAA repressor proteins, a key step in auxin signaling nih.gov. While the precise target proteins of toyocamycin within this pathway have not been fully determined, its action is believed to be on the ubiquitination process regulated by SCFTIR1 machinery nih.govnih.gov.

Blockade of Auxin-Triggered Degradation of Aux/IAA Repressor Proteins by Toyocamycin

A significant mechanism by which toyocamycin interferes with auxin signaling is by blocking the auxin-triggered degradation of Aux/IAA repressor proteins wikipedia.orgnih.govnih.govresearchgate.net. Auxin typically promotes the ubiquitination and subsequent degradation of these repressor proteins via the 26S proteasome pathway, which in turn activates auxin-responsive gene expression nih.gov. By inhibiting this degradation, toyocamycin maintains the stability of Aux/IAA proteins, thereby repressing auxin responses in plants wikipedia.orgnih.govnih.gov.

Cellular Transport and Uptake Mechanisms of Toyocamycin

Toyocamycin's cellular uptake mechanisms are crucial to its selective toxicity against certain organisms wikipedia.orgnih.govasiaresearchnews.com. Its transport into cells is often mediated by specific transporter proteins due to its structural similarity to nucleosides nih.govasm.orgnih.gov.

Role of Concentrative Nucleoside Transporters (CNTs) in Toyocamycin Uptake in Fungi

In fungi, concentrative nucleoside transporters (CNTs) play a significant role in the uptake of toyocamycin wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.org. The toxicity of toyocamycin and its analogs towards Candida albicans is largely attributed to their efficient transport into the fungus via a specific CNT wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.org.

Species-Specific Transport of Toyocamycin in Candida albicans versus Saccharomyces cerevisiae

There is a notable species-specific difference in toyocamycin transport between Candida albicans and Saccharomyces cerevisiae wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.orgomu.ac.jp. Candida albicans is highly susceptible to toyocamycin, primarily due to its efficient uptake through a specific concentrative nucleoside transporter (CNT) wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.orgomu.ac.jp. In contrast, Saccharomyces cerevisiae is considerably less affected by toyocamycin because it lacks this particular transporter wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.orgomu.ac.jp.

Research has further elucidated this species-specific transport:

When the CNT gene from C. albicans is introduced into S. cerevisiae, the recombinant yeast strain becomes sensitive to toyocamycin wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.org.

Conversely, disrupting the CNT gene in C. albicans renders it resistant to toyocamycin, underscoring the transporter's vital role in the drug's antifungal action wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.orgomu.ac.jp.

Interestingly, S. cerevisiae also becomes sensitive to toyocamycin if human CNT3 is introduced into its cells nih.govasiaresearchnews.comasm.orgasm.org.

These findings highlight that the selective toxicity of toyocamycin towards C. albicans is directly dependent on its transport via CNT nih.govasm.orgasm.org.

Table 2: Toyocamycin Sensitivity and CNT Presence in Fungi
Fungal SpeciesToyocamycin SensitivityPresence of Specific CNT for Toyocamycin Uptake
Candida albicansSensitiveYes
Saccharomyces cerevisiaeLess SusceptibleNo
S. cerevisiae (with C. albicans CNT)SensitiveYes (introduced)
S. cerevisiae (with human CNT3)SensitiveYes (introduced)
C. albicans (CNT gene disrupted)ResistantNo (disrupted)

Compound Names and PubChem CIDs

Molecular Basis of Toyocamycin Transport by Fungal CNTs

The selective toxicity of toyocamycin against certain fungal species, particularly Candida albicans, is largely attributed to its efficient uptake via a specific concentrative nucleoside transporter (CNT). wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lu In contrast, Saccharomyces cerevisiae is significantly less susceptible to toyocamycin because it lacks this specific transporter. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgnih.govuni.lu

Detailed research findings illustrate this transport mechanism:

When the CNT gene from C. albicans (CaCNT) is introduced into S. cerevisiae, the recombinant yeast strain becomes sensitive to toyocamycin and its analogs. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govnih.gov

Conversely, disrupting the CNT gene in C. albicans through genome editing renders the fungus insensitive to toyocamycin, underscoring the transporter's crucial role in the drug's antifungal action. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lunih.gov

These findings clearly demonstrate that CaCNT is responsible for the toxicity of toyocamycin to C. albicans. wikipedia.orgguidetopharmacology.orgnih.gov

The uptake efficiency of toyocamycin and its analogs by the C. albicans CNT has been shown to vary depending on their molecular size and structure. fishersci.cauni.lunih.gov This specificity in transport is a key factor in the differential antifungal activity observed.

Table 1: Effect of Candida albicans CNT on Toyocamycin Sensitivity

OrganismCNT Gene PresenceToyocamycin SensitivityReference
Candida albicans (Wild Type)PresentSensitive wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lu
Candida albicans (CNT-deficient)Absent (disrupted)Resistant wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lunih.gov
Saccharomyces cerevisiae (Wild Type)AbsentLess Susceptible wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgnih.govuni.lu
Saccharomyces cerevisiae (with CaCNT)IntroducedSensitive wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govnih.gov

Involvement of Human CNT3 Protein in Toyocamycin Uptake

Beyond fungal systems, research has also elucidated the involvement of human concentrative nucleoside transporter 3 (hCNT3) protein in the uptake of toyocamycin. wikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lunih.govontosight.ai This discovery is significant for understanding the compound's broader biological interactions.

Experimental studies have shown that S. cerevisiae, which is normally resistant to toyocamycin, becomes sensitive to the antibiotic when the human CNT3 gene is introduced into its cells through gene recombination. wikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lunih.gov This indicates that hCNT3 is capable of transporting toyocamycin into cells. Among the three human CNTs (hCNT1, hCNT2, and hCNT3), hCNT3 exhibits higher homology to CaCNT. nih.gov Furthermore, hCNT3 is known for its broad substrate specificity, transporting a wide range of nucleosides and their analogs, including pyridine, purine (B94841) nucleosides, and inosine. nih.gov

It has been observed that the specific order of effects of toyocamycin analogs, such as tubercidin (B1682034) and 5-iodotubercidin, can differ between S. cerevisiae strains expressing CaCNT versus those expressing hCNT3. wikipedia.orgguidetopharmacology.orgnih.gov This nuanced difference in transport characteristics between fungal and human CNTs provides valuable insights for the development of new antifungal drugs that could selectively target fungal pathogens while minimizing effects on human cells. fishersci.cauni.lunih.govontosight.ai

Biological Activities and Therapeutic Potential of Toyocamycin

Anticancer Research with Toyocamycin

The anticancer properties of toyocamycin are attributed to its ability to instigate apoptosis in malignant cells through multiple signaling cascades. wikipedia.org This nucleoside analog demonstrates a broad spectrum of activity, with notable efficacy in preclinical studies against hematological malignancies and solid tumors. wikipedia.orgwikiwand.com

Induction of Apoptosis in Cancer Cells by Toyocamycin

Toyocamycin is a potent inducer of apoptosis, a crucial process for eliminating cancerous cells. medchemexpress.com Its pro-apoptotic effects are mediated through intrinsic and extrinsic pathways, often involving the activation of a cascade of enzymes known as caspases. koreascience.krnih.gov

A key mechanism through which toyocamycin induces apoptosis is the activation of the mitochondrial pathway. medchemexpress.commedchemexpress.com This is characterized by mitochondrial dysfunction, which leads to the release of cytochrome c from the mitochondria into the cytosol. koreascience.krnih.govnih.gov The release of this pro-apoptotic factor is a critical step that initiates the caspase cascade, ultimately leading to the execution of the apoptotic program. koreascience.krnih.gov

In some cell types, this process is associated with the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which further propagates the apoptotic signal at the mitochondrial level. koreascience.krnih.gov Studies have shown that toyocamycin treatment can lead to mitochondrial dysfunction in cancer cells, a state that can be reversed by pretreatment with antioxidants like N-acetyl-l-cysteine (NAC), highlighting the role of oxidative stress in this process. ebi.ac.uknih.gov

The apoptotic activity of toyocamycin is intricately linked with the generation of reactive oxygen species (ROS) and the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically the p38 and extracellular signal-regulated kinases (ERK) pathways. ebi.ac.uknih.gov Toyocamycin treatment has been shown to enhance the production of ROS in cancer cells. ebi.ac.uknih.gov This increase in ROS contributes to mitochondrial dysfunction and apoptosis. ebi.ac.uknih.gov

Furthermore, toyocamycin activates both p38 and ERK MAPKs. nih.gov The activation of these pathways is regulated by ROS, creating a complex crosstalk. ebi.ac.uknih.gov Research indicates that ROS-mediated activation of p38 and ERK partially contributes to toyocamycin-induced apoptosis. ebi.ac.uknih.gov Interestingly, there appears to be a regulatory feedback loop, where p38 stimulates further ROS production and inhibits ERK activation, while ERK inhibits ROS production. ebi.ac.uknih.gov The use of NAC has been shown to recover the mitochondrial dysfunction and apoptosis induced by toyocamycin, underscoring the critical role of ROS in mediating these effects. ebi.ac.uknih.gov

Mitochondrial Pathway Activation by Toyocamycin

Efficacy of Toyocamycin Against Specific Cancer Cell Lines

Toyocamycin has demonstrated significant cytotoxic effects against a range of cancer cell lines, with particularly promising results in multiple myeloma and colon cancer. wikipedia.orgwikiwand.com

In multiple myeloma (MM) cells, toyocamycin has shown potent activity, inducing apoptosis in a dose-dependent manner. nih.gov It is effective against various MM cell lines, including those that have developed resistance to the proteasome inhibitor bortezomib (B1684674). wikipedia.orgnih.gov The compound has been found to inhibit the constitutive activation of XBP1, a key transcription factor in the endoplasmic reticulum (ER) stress response that is critical for the survival of MM cells. nih.gov

Studies have demonstrated that toyocamycin can act synergistically with bortezomib, enhancing its anti-tumor effects in MM cells. nih.govresearchgate.net For instance, in RPMI8226 cells, the combination of toyocamycin and bortezomib resulted in additive or synergistic cytotoxicity. researchgate.net The mean IC50 values of toyocamycin were found to be significantly lower in MM cell lines with high expression of spliced XBP1 compared to those with low expression, suggesting that XBP1 status may be a determinant of sensitivity to toyocamycin. researchgate.net

Efficacy of Toyocamycin on Multiple Myeloma Cell Lines
Cell LineObservationReference
Multiple Myeloma (general)Induces apoptosis in a dose-dependent manner and is effective against bortezomib-resistant cells. wikipedia.orgnih.gov
RPMI8226Shows synergistic cytotoxicity when combined with bortezomib. researchgate.net
MM cells with high spliced-XBP1Showed a mean IC50 of 17.69 ± 2.78 nM. researchgate.net
MM cells with low spliced-XBP1Showed a mean IC50 of 88.57 ± 38.31 nM. researchgate.net

Toyocamycin has also demonstrated notable anticancer effects in colon cancer cell lines. wikipedia.orgwikiwand.com A key mechanism of its action in these cells is the specific inhibition of cyclin-dependent kinase 9 (CDK9). researchgate.netnih.gov CDK9 is a crucial regulator of transcription, and its inhibition by toyocamycin leads to a delayed cytotoxic effect and can abrogate colony formation in colon cancer cells. researchgate.netnih.gov

Research has shown that toyocamycin's impact on cell viability in colon cancer cell lines like YB5 and HCT116 is not immediate but results in the eradication of cancer cells after a longer period. medchemexpress.commedchemexpress.com For example, a 24-hour treatment with a low concentration of toyocamycin was sufficient to completely prevent colony formation in YB5 cells. nih.gov Furthermore, toyocamycin has been identified as a potent and selective CDK9 inhibitor with an IC50 of 79 nM. researchgate.netmdpi.com This selective inhibition of CDK9 highlights its potential as a targeted therapy for colon cancer. researchgate.net

Efficacy of Toyocamycin on Colon Cancer Cell Lines
Cell LineObservationReference
Colon Cancer (general)Exhibits cytotoxic effects. wikipedia.orgwikiwand.com
YB5 and HCT116Delayed cytotoxicity, with eradication of cancer cells observed two weeks after a 24-hour treatment at 10 nM. medchemexpress.commedchemexpress.com
YB5Complete abrogation of colony formation after a 24-hour treatment with 10 nM toyocamycin. nih.gov
Colon Cancer CellsSpecifically inhibits CDK9 with an IC50 of 79 nM. researchgate.netmdpi.com
HeLa Cells

Preclinical in vivo Studies of Toyocamycin in Cancer Models

The anti-cancer activity of Toyocamycin has been validated in preclinical in vivo models. In xenograft models of human multiple myeloma, Toyocamycin has been shown to inhibit tumor growth. ncats.iowikipedia.orgnih.govashpublications.org These models, which involve implanting human myeloma cells into immunodeficient mice, are crucial for evaluating the therapeutic potential of new compounds. haematologica.orghaematologica.org Studies have demonstrated that Toyocamycin can effectively suppress the growth of these xenografts, providing a strong rationale for its further development as an anti-myeloma therapy. nih.govashpublications.org

Synergistic Antitumor Effects of Toyocamycin with Other Therapeutic Agents

A significant aspect of Toyocamycin's therapeutic potential lies in its ability to work synergistically with other anti-cancer drugs. In the context of multiple myeloma, Toyocamycin has shown enhanced effectiveness when combined with the proteasome inhibitor bortezomib. wikipedia.orgnih.govashpublications.org This synergistic effect is particularly noteworthy as it is also observed in bortezomib-resistant myeloma cells. nih.govashpublications.org The combination of Toyocamycin and bortezomib leads to increased apoptosis in multiple myeloma cells. nih.govashpublications.org This synergy has been demonstrated both in vitro and in vivo, with the combination showing enhanced inhibition of tumor growth in a human multiple myeloma xenograft model. nih.govashpublications.org Similarly, in pancreatic cancer cells, synergistic effects have been observed between Toyocamycin and agents like gemcitabine (B846) or bortezomib. nih.govnih.gov

Table 2: Synergistic Effects of Toyocamycin

Cancer Type Combination Agent Observed Effect Reference
Multiple Myeloma Bortezomib Enhanced apoptosis and tumor growth inhibition wikipedia.orgnih.govashpublications.org
Pancreatic Cancer Gemcitabine Synergistic growth inhibition nih.govnih.gov
Combination with Proteasome Inhibitors (e.g., Bortezomib)

Research has highlighted the enhanced anticancer efficacy of Toyocamycin when used in combination with the proteasome inhibitor Bortezomib, particularly in the context of multiple myeloma (MM). ncats.io Studies have demonstrated that this combination can induce synergistic anti-MM activity. medchemexpress.comresearchgate.net This enhanced effect is observed both in laboratory cell lines and in primary patient cells, including those that have developed resistance to Bortezomib. ncats.iomedchemexpress.com

The mechanism behind this synergy involves the induction of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). researchgate.netalljournals.cn The combination of a proteasome inhibitor with a compound like Toyocamycin, which can also interfere with cellular processes, appears to create a level of cellular stress that is highly toxic to cancer cells. researchgate.netalljournals.cn In vivo studies using xenograft models of human MM have shown that the combination of Toyocamycin and Bortezomib leads to a significant reduction in tumor growth. medchemexpress.com This suggests a promising preclinical rationale for evaluating this combination in clinical settings to potentially improve outcomes for MM patients. medchemexpress.comresearchgate.net

Table 1: Effects of Toyocamycin in Combination with Bortezomib on Multiple Myeloma (MM)

Feature Observation Reference(s)
Synergistic Cytotoxicity Induces synergistic anti-MM activity in vitro and in vivo. medchemexpress.comresearchgate.net
Activity in Resistant Cells Effective against Bortezomib-resistant MM cells. ncats.io
Mechanism of Action Induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). researchgate.netalljournals.cn
In Vivo Efficacy Inhibits tumor growth in human MM xenograft models. medchemexpress.com

Antifungal Research with Toyocamycin

Toyocamycin has demonstrated significant potential as an antifungal agent, exhibiting activity against a range of fungal pathogens. ncats.ionih.gov

Broad-Spectrum Antifungal Activity of Toyocamycin

Toyocamycin is recognized for its strong, broad-spectrum antifungal properties. ncats.ionih.gov It has shown effectiveness against various fungal species, including those that are pathogenic to plants. nih.gov This wide range of activity makes it a subject of interest for potential applications in both agricultural and medical fields. ncats.io

Activity of Toyocamycin Against Pathogenic Fungi (e.g., Candida albicans, Mycobacterium tuberculosis)

Toyocamycin exhibits potent inhibitory activity against the human fungal pathogen Candida albicans. ncats.ioplos.org Its selective toxicity against C. albicans is largely attributed to its efficient uptake by the fungus through a specific concentrative nucleoside transporter (CNT). plos.orgresearchgate.net Interestingly, organisms like Saccharomyces cerevisiae that lack this transporter are significantly less susceptible to Toyocamycin. plos.org

Furthermore, early research has indicated that Toyocamycin strongly inhibits Mycobacterium tuberculosis. ncats.io This suggests a potential role for Toyocamycin in the development of new antitubercular therapies, although this area requires more extensive investigation.

Table 2: Antifungal Spectrum of Toyocamycin

Pathogen Activity Key Findings Reference(s)
Candida albicans Strong inhibition Selective toxicity due to uptake by the concentrative nucleoside transporter (CNT). ncats.ioplos.orgresearchgate.net
Mycobacterium tuberculosis Strong inhibition Identified as a potent inhibitor in early studies. ncats.io
Plant Pathogenic Fungi High efficiency Effective against a broad range of plant fungal diseases. nih.gov

Inhibition of Biofilm Formation by Candida albicans by Toyocamycin

A critical aspect of C. albicans pathogenicity is its ability to form biofilms, which are communities of cells that are often resistant to conventional antifungal drugs. Toyocamycin has been identified as a potent inhibitor of C. albicans biofilm formation. It has been shown to be effective at low concentrations, demonstrating its potential to prevent the establishment of these resilient fungal communities.

Effects of Toyocamycin on Fungal Cellular Morphology and Gene Expression

Toyocamycin influences the cellular morphology of fungi, a key factor in their virulence. In Streptomyces, a bacterium that produces Toyocamycin, the overexpression of certain genes can lead to altered mycelium formation and a significant increase in Toyocamycin production. nih.gov This highlights a complex regulatory network that governs both the morphology and the production of this antibiotic.

The transition from a yeast-like form to a filamentous hyphal form is a crucial step in the development of C. albicans biofilms and is closely linked to its virulence. Toyocamycin has been shown to inhibit this yeast-to-hyphae transition within biofilms. By preventing this morphological switch, Toyocamycin can disrupt the structural integrity and development of C. albicans biofilms, thereby reducing its pathogenic potential.

Modulation of Biofilm Formation Genes (e.g., Hwp1) by Toyocamycin

Toyocamycin has demonstrated a notable inhibitory effect against biofilm formation by Candida species. researchgate.net Biofilms are complex, structured communities of microorganisms that adhere to surfaces, and their formation is a critical virulence factor, often associated with increased resistance to antifungal drugs. nih.govnih.gov The development of a Candida albicans biofilm is a multifaceted process involving adhesion, hyphal formation, and maturation, which is regulated by a network of specific genes. nih.govmdpi.com

A key gene in this process is Hyphal Wall Protein 1 (HWP1). plos.orgresearchgate.net The Hwp1 protein is expressed on the surface of hyphae and is crucial for adhesion and the structural integrity of the biofilm. plos.orgresearchgate.net Studies have shown that the expression of HWP1 is often upregulated during biofilm formation and that its absence can lead to defects in this process. plos.orgnih.gov While research has shown that various compounds can reduce C. albicans biofilm formation by downregulating the expression of adhesion-related genes like HWP1 and ALS1, direct evidence from the available research specifically detailing the modulation of the HWP1 gene by Toyocamycin is not explicitly described. mdpi.combrieflands.com However, screening of bioactive compound libraries has identified Toyocamycin as having one of the most significant biofilm-inhibiting effects against multiple Candida species, with a low minimum biofilm inhibitory concentration (MBIC). researchgate.net Its mechanism of action against biofilms is linked to its primary function as an adenosine (B11128) analogue that inhibits RNA synthesis. nih.govwikipedia.org

Agricultural Applications of Toyocamycin as a Fungicide for Plant Diseases

Toyocamycin is recognized as a promising fungicide for controlling a broad range of plant diseases due to its potent antifungal properties. wikipedia.orgresearchgate.netplos.org This nucleoside antibiotic, originally isolated from Streptomyces toyocaensis, is also produced by other species such as Streptomyces diastatochromogenes. wikipedia.orgresearchgate.net Its potential as a biocontrol agent in agriculture has driven considerable research. researchgate.netresearchgate.net

Studies have highlighted Toyocamycin's efficacy against various phytopathogenic fungi. researchgate.netresearchgate.net A significant focus of research has been on improving its production yield to make it a viable option for industrial and agricultural applications. researchgate.netplos.org Low productivity has been a bottleneck, leading researchers to explore methods like genome shuffling and the development of drug-resistant mutant strains of S. diastatochromogenes to enhance output. researchgate.netplos.org These genetic engineering efforts have successfully resulted in mutant strains capable of producing significantly higher quantities of Toyocamycin compared to wild-type strains. plos.org For instance, a triple mutant strain, SD3145, was shown to produce 1500 mg/L of Toyocamycin, a 24-fold increase over the wild type. plos.org

Table 1: Research on Enhancing Toyocamycin Production for Agricultural Use

Strain/Method Producing Organism Key Findings Reference
Drug-Resistant Mutants Streptomyces diastatochromogenes 1628 Sequential screening for drug resistance led to a triple mutant (SD3145) that produced 1500 mg/L of Toyocamycin, a 24-fold increase over the wild-type strain. plos.org
Genome Shuffling Streptomyces diastatochromogenes 1628 Three rounds of genome shuffling increased Toyocamycin production by 10.8-fold compared to the wild-type. researchgate.net
Gene Overexpression Streptomyces diastatochromogenes 1628 Overexpression of the rhp sd gene, which is involved in the biosynthesis of the precursor GTP, increased Toyocamycin yield by 133.3%. researchgate.net

Antiviral Research with Toyocamycin

In addition to its antifungal and anticancer properties, Toyocamycin has been the subject of antiviral research. wikipedia.orgwikiwand.com Studies have demonstrated that it possesses antiviral activity against several different types of viruses. wikipedia.orgwikiwand.com Its mechanism, broadly related to its ability to be incorporated into RNA and disrupt its synthesis and processing, makes it a candidate for inhibiting viral replication. wikipedia.orgnih.govnih.gov

Efficacy of Toyocamycin Against Specific Viral Species

Research has confirmed Toyocamycin's inhibitory effects on the replication and activity of specific viruses, including those affecting avian and murine species. wikipedia.orgwikiwand.com

Toyocamycin has been shown to have antiviral activity against the Fowl Plague Virus, a highly pathogenic avian influenza A virus. wikipedia.orgwikiwand.com Fowl plague, now known as Highly Pathogenic Avian Influenza (HPAI), is a lethal disease in poultry. The ability of Toyocamycin to inhibit this virus has been noted in virological studies, establishing its broad-spectrum antiviral potential. wikipedia.orgwikiwand.com

Significant research has been conducted on the effects of Toyocamycin on the Murine Oncornavirus, specifically the Friend virus complex, which causes erythroleukemia in mice. nih.govnih.gov Studies on chronically infected cell lines (Friend-Eveline cell line) found that Toyocamycin depresses the production of the Friend virus. nih.gov This inhibition is accompanied by a reduction in both the infectivity and the endogenous reverse transcriptase activity of the resulting virions. nih.gov The primary mechanism for these effects is believed to be the incorporation of Toyocamycin, an adenosine analogue, into the viral 70S RNA. nih.govoup.com

In acutely infected cells, Toyocamycin was also found to abolish viral production. nih.gov Interestingly, at concentrations sufficient to halt the maturation of cytoplasmic ribosomal RNA, the drug did not prevent the formation of mature viral messenger RNAs or the synthesis of specific viral proteins, indicating a complex interaction with viral and cellular RNA processing pathways. nih.gov

Toyocamycin has demonstrated activity against Avian Tumour Viruses. wikipedia.orgwikiwand.com Research has investigated its influence on avian leukemia myeloblasts and the elaboration of the BAI strain A virus, a member of the avian leukosis virus group. nih.gov Further studies examined the compound's effect on RNA synthesis in chick embryo cells infected with the MC29 strain of avian leukosis virus. aacrjournals.org In these infected cells, treatment with Toyocamycin revealed significant differences in RNA synthesis compared to noninfected cells. aacrjournals.org Specifically, virus-infected cells treated with high concentrations of the drug showed much higher rates of synthesis for certain RNA species (in the 45S, 32S, and 28S range) than noninfected cells, highlighting that the drug differentially affects RNA metabolism in virus-infected versus noninfected host cells. aacrjournals.org

Table 2: Summary of Antiviral Research Findings for Toyocamycin

Viral Species Model System Key Research Findings Reference(s)
Fowl Plague Virus Not specified Demonstrated antiviral activity. wikipedia.orgwikiwand.com
Murine Oncornavirus (Friend Virus) Chronically infected murine cells (Friend-Eveline line) Depressed virus production; diminished infectivity and reverse transcriptase activity; incorporated into viral 70S RNA. nih.govoup.com
Murine Oncornavirus (Friend Virus) Acutely infected murine cells Abolished viral production but did not inhibit formation of viral messenger RNAs or synthesis of viral proteins. nih.gov
Avian Tumour Virus (Avian Leukosis Virus, BAI strain A) Avian leukemia myeloblasts Influenced cell growth, ultrastructure, RNA synthesis, and virus elaboration. nih.gov
Avian Tumour Virus (Avian Leukosis Virus, MC29 strain) Chick embryo cells Caused notable differences in RNA synthesis between infected and noninfected cells, with infected cells showing higher synthesis rates of specific RNA precursors under treatment. aacrjournals.org

Table of Mentioned Compounds

Compound Name
Toyocamycin
Adenosine
Myricetin
Zinc Oxide
Human Cytomegalovirus (HCMV)

Toyocamycin and its synthetic analogs have demonstrated notable activity against Human Cytomegalovirus (HCMV), a member of the herpesvirus family. Research has shown that various toyocamycin analogues are active inhibitors of HCMV replication. asm.orgsigmaaldrich.com Specifically, arabinosyl and 2'-deoxyribosyl pyrrolo[2,3-d]pyrimidines, such as ara-toyocamycin, exhibit a degree of selectivity against the virus. sigmaaldrich.com

A series of nonnucleoside toyocamycin analogs were also synthesized and evaluated. These compounds, particularly those with a thioamide group, showed potent activity against HCMV. acs.orgnih.gov For instance, several thioamide derivatives displayed inhibitory concentrations (IC50) ranging from 0.5 to 6 µM against HCMV. nih.gov

Further studies on 2'-substituted arabinofuranosyl)toyocamycin analogues found that all tested compounds were active against HCMV. asm.org One derivative, (2'-Deoxy-2'-aminoarabinofuranosyl)toyocamycin, showed a discernible separation between its antiviral activity and its cytotoxic effects on host cells. asm.org Nonnucleoside analogs, designated 828, 951, and 1028, were found to have potent anti-HCMV activity, comparable or superior to the established antiviral drug Ganciclovir (B1264) (GCV) at low multiplicities of infection (MOI). nih.gov Time-of-addition studies indicated that these pyrrolopyrimidines inhibit HCMV replication at a stage before viral DNA synthesis. nih.gov

Table 1: Antiviral Activity of Toyocamycin Analogs Against Human Cytomegalovirus (HCMV)

Compound/Analog Virus Assay Type Activity Measurement (IC50) Source(s)
Thioamide Derivatives HCMV - 0.5 - 6 µM nih.gov
(2'-Deoxy-2'-aminoarabinofuranosyl)toyocamycin (6e) HCMV Plaque Reduction Active (Specific value not provided) asm.org
Nonnucleoside Analog 828 HCMV Plaque Reduction Comparable to Ganciclovir nih.gov
Nonnucleoside Analog 951 HCMV Plaque Reduction Comparable to Ganciclovir nih.gov
Nonnucleoside Analog 1028 HCMV Plaque Reduction Comparable to Ganciclovir nih.gov
2'-deoxy-2'-fluoro-ara-sangivamycin (10) HCMV - 4 - 25 nM nih.gov

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Herpes Simplex Virus Type 1 (HSV-1)

The activity of toyocamycin against Herpes Simplex Virus Type 1 (HSV-1) appears to be highly dependent on the specific analog. Initial studies with certain (2'-deoxy-2'-substituted-arabinofuranosyl)toyocamycin analogues found them to be inactive against both HSV-1 and HSV-2. asm.orgsigmaaldrich.com However, subsequent research into different derivatives yielded more positive results.

The conversion of the nitrile group in toyocamycin analogs to a thioamide moiety was found to confer significant antiviral activity. acs.orgnih.gov Nearly all of the thioamide derivatives tested proved to be effective inhibitors of HSV-1, with most being noncytotoxic within their antiviral concentration range. acs.org These thioamide compounds were generally active against HSV-1 at higher concentrations than those required for activity against HCMV. nih.gov Furthermore, a 2'-deoxy-2'-fluoroarabinofuranosyl analog of sangivamycin (B1680759), which is structurally related to toyocamycin, was also reported to be active against HSV-1, with an IC50 value ranging from 30 to 500 nM. nih.gov

Human Immunodeficiency Virus (HIV)

Research into pyrrolopyrimidine nucleosides has extended to their potential activity against the Human Immunodeficiency Virus (HIV), the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS). ontosight.aimdpi.comresearchgate.net While information on toyocamycin itself is limited, its structural analogs have shown promise.

A study investigating 2'-deoxy-2'-fluoroarabinofuranosyl analogs of toyocamycin and sangivamycin found that the beta anomers were active against HIV. nih.gov Specifically, the sangivamycin analog, compound 10 (2'-deoxy-2'-fluoro-ara-sangivamycin), was the most potent in the series, with an IC50 for HIV ranging from 4 to 25 nM. nih.gov This indicated a specific activity against a viral target, although the compound also exhibited cytotoxicity at higher concentrations. nih.gov This line of research highlights that modifications to the toyocamycin scaffold can produce compounds with significant anti-HIV-1 activity.

Table 2: Antiviral Activity of Toyocamycin-Related Compound Against Human Immunodeficiency Virus (HIV)

Compound/Analog Virus Activity Measurement (IC50) Source(s)
2'-deoxy-2'-fluoro-ara-sangivamycin (10) HIV 4 - 25 nM nih.gov

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Vesicular Stomatitis Virus

Toyocamycin has been shown to specifically inhibit the replication of Vesicular Stomatitis Virus (VSV), a rhabdovirus. wikipedia.org Studies have noted its potent anti-VSV activity. thieme-connect.com The mechanism of action involves the disruption of viral RNA synthesis. wikipedia.org Toyocamycin's structural similarity to adenosine allows it to interfere with various cellular processes, which in turn affects viral replication. wikipedia.orgthieme-connect.com

Other Biological Activities and Potential Applications of Toyocamycin

Attenuation of Free Fatty Acid-Induced Hepatic Steatosis and Apoptosis by Toyocamycin

Elevated levels of saturated free fatty acids (FFAs) are linked to the development of liver diseases. In laboratory settings, toyocamycin has been shown to counteract the cellular damage caused by FFAs. In cultured liver cells (Huh-7 cells and primary rat hepatocytes) treated with palmitic acid, a saturated FFA, toyocamycin attenuated FFA-induced steatosis (fat accumulation). nih.govontosight.ai

Furthermore, toyocamycin significantly reduced apoptosis (programmed cell death) in hepatocytes that was induced by palmitic acid. nih.govontosight.ai This anti-apoptotic effect is linked to its ability to reduce the expression of key proteins involved in endoplasmic reticulum (ER) stress-mediated apoptosis. Specifically, toyocamycin lowered the expression of C/EBP homologous protein (CHOP) and its downstream target, death receptor 5. nih.govontosight.ai These findings suggest toyocamycin can protect liver cells from FFA-induced fat accumulation and cell death.

Amelioration of Nonalcoholic Fatty Liver Disease (NAFLD) in Preclinical Models by Toyocamycin

Building on the cellular studies, the effects of toyocamycin were examined in a preclinical mouse model of Nonalcoholic Fatty Liver Disease (NAFLD). ontosight.ai The model used male C57BL/6J mice fed a diet rich in saturated fat, fructose, and cholesterol (FFC), which mimics human NAFLD development.

In this in vivo study, toyocamycin treatment ameliorated the liver injury caused by the FFC diet. nih.govontosight.ai It also reduced hepatic steatosis and decreased the expression of genes involved in lipogenesis (the metabolic formation of fat). nih.govontosight.ai The mechanism is thought to involve the attenuation of X-box binding protein-1 (XBP-1) activation, a transcription factor induced by ER stress. ontosight.ai By inhibiting XBP-1, toyocamycin appears to mitigate hepatocyte lipogenesis and apoptosis, suggesting its potential benefit in ameliorating NAFLD. nih.gov

Table 3: Effects of Toyocamycin on Hepatic Steatosis, Apoptosis, and NAFLD

Model System Condition Key Finding Mechanism/Pathway Source(s)
Huh-7 Cells & Primary Rat Hepatocytes Palmitic Acid (FFA) Treatment Attenuated steatosis and apoptosis Reduced expression of CHOP and Death Receptor 5 nih.govontosight.ai
Male C57BL/6J Mice High Fat, Fructose, Cholesterol (FFC) Diet Ameliorated liver injury, reduced hepatic steatosis and lipogenic gene expression Attenuation of X-box binding protein-1 (XBP-1) activation nih.govontosight.ai

Biosynthesis and Production of Toyocamycin

Producing Organisms and Natural Sources of Toyocamycin

Toyocamycin is predominantly produced by several species within the Streptomyces genus, renowned for their prolific production of secondary metabolites, including a wide array of antibiotics mdpi.comwikipedia.org. Beyond Streptomyces, certain cyanobacteria have also been identified as natural sources of this compound.

Streptomyces toyocaensis

Streptomyces toyocaensis is historically significant as the first bacterium from which toyocamycin was isolated wikipedia.org. This discovery laid the groundwork for further investigations into the compound's properties and its biosynthetic origins. S. toyocaensis (e.g., JCM 4131, ATCC 19814) has been recognized for its ability to produce toyocamycin, among other antibiotics like aspiculamycin riken.jpdoi.org.

Streptomyces diastatochromogenes

Streptomyces diastatochromogenes is a prominent producer of toyocamycin, particularly strain 1628, which has been extensively studied for its industrial potential mdpi.comfrontiersin.orgmdpi.comnih.gov. Wild-type S. diastatochromogenes 1628 typically produces toyocamycin at relatively low levels, around 152.1 mg/L after 84 hours mdpi.comfrontiersin.org. However, significant efforts in genetic engineering and strain improvement have led to remarkable increases in production yield.

Research has demonstrated that overexpression of transcriptional regulators such as ToyA and AdpA can enhance toyocamycin production by 80% and 120.1%, respectively, in S. diastatochromogenes 1628 mdpi.comresearchgate.net. Further studies involving the diguanylate cyclase CdgB showed that its overexpression increased toyocamycin yield by 47.3%, from 253 mg/L to 374 mg/L within 10 days mdpi.com. Genome shuffling techniques have also been successfully applied, leading to a 10.8-fold increase in toyocamycin production compared to the wild-type strain, reaching up to 644.5 mg/L at 84 hours, and even 1173.6 mg/L with optimized nutrition conditions mdpi.com. A triple mutant strain, SD3145, achieved an impressive 1500 mg/L in GYM liquid medium, a 24-fold increase over the wild type, and further optimization with scandium (ScCl3·6H2O) boosted production to 2664 mg/L in TPM medium, representing the highest reported level in shake-flask fermentation by a streptomycete plos.orgnih.gov.

Table 1: Toyocamycin Production in Streptomyces diastatochromogenes 1628 and Engineered Strains

Strain/ModificationProduction Yield (mg/L)Fold Increase (vs. Wild Type)Fermentation Time (h)Reference
Wild-type152.11x84 mdpi.comfrontiersin.org
Wild-type2531x10 days mdpi.com
Wild-type59.64 - 59.671x84 - 96 mdpi.com
Overexpression of ToyA~273.8 (80% increase)1.8xN/A mdpi.comresearchgate.net
Overexpression of AdpA~334.8 (120.1% increase)2.2xN/A mdpi.comresearchgate.net
Overexpression of CdgB (O-cdgB)3741.47x (vs. 253 mg/L WT)10 days mdpi.com
ΔcdgB mutant1800.71x (vs. 253 mg/L WT)10 days mdpi.com
SD3145 (triple mutant)150024xN/A plos.orgnih.gov
SD3145 + ScCl3·6H2O2664N/AN/A plos.orgnih.gov
Recombinant strain 1628-TC (extra toy cluster copy)312.92.06x84 frontiersin.orgnih.gov
Recombinant strain 1628-EC (engineered toy cluster)456.53.0x84 frontiersin.orgnih.gov
Recombinant strain 1628-SC (engineered toy cluster)638.93.2x84 frontiersin.orgnih.gov
Genome Shuffling (R3-33)644.510.8x84 mdpi.com
Genome Shuffling (R3-33) + optimized medium1173.6N/AN/A mdpi.com

Streptomyces rimosus

Streptomyces rimosus is another significant producer of toyocamycin wikipedia.orgdsmz.descientificlabs.co.uk. Research on S. rimosus (ATCC 14673) has been crucial in elucidating the toyocamycin biosynthetic pathway, particularly in understanding the conversion of precursors and the involvement of specific enzymes frontiersin.orgpnas.orgnih.govrsc.org. This species has also been studied for its ability to produce both toyocamycin and sangivamycin (B1680759), suggesting a common biosynthetic route nih.govgoogle.com.

Other Streptomyces Species and Cyanobacteria (Tolypothrix tenuis)

Beyond the extensively studied species, toyocamycin has also been found in Streptomyces sparsogenes wikipedia.org and Streptomyces albulus, with the latter producing both wuyiencin and toyocamycin researchgate.netresearchgate.net.

Notably, toyocamycin is also produced by certain cyanobacteria, specifically Tolypothrix tenuis wikipedia.orgnp-mrd.orgnih.govutrgv.eduijcmas.com. In T. tenuis, toyocamycin, and its 5′-O-α-glucopyranose derivative, are reported as major cytotoxic and fungicidal nucleosides nih.govrsc.org. This highlights the compound's presence across different microbial phyla and suggests a broader ecological role.

Elucidation of the Toyocamycin Biosynthetic Pathway

The biosynthesis of toyocamycin, a 7-deazapurine nucleoside, is a complex process that begins with guanosine (B1672433) triphosphate (GTP) pnas.orgasm.orgmdpi.com. The elucidation of this pathway has involved identifying and characterizing a specific gene cluster responsible for its production.

Identification and Characterization of the toy Gene Cluster (e.g., toyA to toyM)

The biosynthetic gene cluster responsible for toyocamycin production, often referred to as the toy cluster, has been identified and characterized in several Streptomyces species, including S. rimosus (ATCC 14673) and S. diastatochromogenes 1628 frontiersin.orgnih.govgoogle.comsecondarymetabolites.org. This cluster typically comprises multiple genes, frequently designated from toyA to toyM, which encode various enzymes and regulatory proteins involved in the biosynthetic steps mdpi.comfrontiersin.orgresearchgate.netgoogle.comasm.orgsecondarymetabolites.org.

In S. rimosus, the toy cluster was initially identified, and its genes were found to be required for the biosynthesis of both toyocamycin and sangivamycin nih.govgoogle.com. The pathway diverges from that of queuosine, another 7-deazapurine, with 7-cyano-7-deazaguanine (preQ0) serving as a key intermediate frontiersin.orgpnas.orgresearchgate.net. Four genes within the cluster (toyD, toyB, toyC, and toyM) are responsible for the biosynthesis of preQ0 frontiersin.orgresearchgate.net. Specifically, ToyD encodes a GTP cyclohydrolase I (GCH I), which catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP) pnas.orggoogle.commdpi.com. ToyB is a 6-pyruvoyltetrahydropterin synthase, ToyC is a radical SAM family protein, and ToyM is an ExsB family protein, all contributing to preQ0 synthesis researchgate.netmdpi.com.

Subsequently, preQ0 is converted to toyocamycin through the action of other enzymes encoded by the toy cluster, including ToyH, ToyE, ToyG, and ToyF frontiersin.orgresearchgate.net. ToyF encodes an adenylosuccinate lyase, and ToyG encodes an adenylosuccinate synthetase, both likely involved in the later stages of toyocamycin biosynthesis frontiersin.orgplos.org. ToyI is a phosphatase, and ToyE is a GMP reductase researchgate.net.

The toyA gene, located within the cluster, plays a crucial regulatory role. It encodes a large ATP-binding regulator of the LuxR family (LAL-family) researchgate.netmdpi.comnih.gov. Deletion of toyA in S. diastatochromogenes 1628 results in an almost complete loss of toyocamycin production, while its overexpression significantly increases the yield researchgate.netmdpi.comnih.gov. This indicates that ToyA acts as a positive pathway-specific regulator, directly activating the expression of toyB and toyE operons and indirectly influencing other toy structural genes nih.gov. The transcriptional levels of toy genes are generally upregulated in strains with enhanced toyocamycin production, further confirming the cluster's direct involvement in biosynthesis mdpi.comfrontiersin.orgmdpi.comnih.gov.

Table 2: Putative Functions of Genes in the toy Cluster

GenePutative FunctionRole in BiosynthesisReference
toyALuxR-family transcriptional regulator (LAL-family)Positive pathway-specific regulator, activates toy cluster gene expression mdpi.comresearchgate.netplos.orgmdpi.comnih.gov
toyB6-pyruvoyltetrahydropterin synthaseInvolved in preQ0 biosynthesis frontiersin.orgresearchgate.netmdpi.com
toyCRadical SAM family proteinInvolved in preQ0 biosynthesis frontiersin.orgresearchgate.netmdpi.com
toyDGTP cyclohydrolase I (GCH I)Catalyzes conversion of GTP to H2NTP, involved in preQ0 biosynthesis frontiersin.orgresearchgate.netpnas.orggoogle.commdpi.com
toyEGMP reductaseInvolved in conversion of preQ0 to toyocamycin frontiersin.orgresearchgate.net
toyFAdenylosuccinate lyaseInvolved in conversion of preQ0 to toyocamycin frontiersin.orgresearchgate.netplos.orgresearchgate.net
toyGAdenylosuccinate synthetaseInvolved in conversion of preQ0 to toyocamycin frontiersin.orgresearchgate.netplos.orgresearchgate.net
toyHPhosphoribosyl-pyrophosphate transferaseInvolved in conversion of preQ0 to toyocamycin frontiersin.orgresearchgate.net
toyIPhosphataseInvolved in conversion of preQ0 to toyocamycin frontiersin.orgresearchgate.net
toyMExsB family proteinInvolved in preQ0 biosynthesis frontiersin.orgresearchgate.netmdpi.com

Enzymatic Steps in Toyocamycin Biosynthesis

The biosynthesis of toyocamycin is a complex process orchestrated by a cluster of genes, often referred to as the "toy cluster" (toyA to toyM), identified in producing strains like Streptomyces rimosus ATCC 14673 and Streptomyces diastatochromogenes 1628 frontiersin.orgresearchgate.netnih.govnih.govmit.eduacs.org. This pathway involves the transformation of a purine (B94841) precursor, mirroring early steps in folate biosynthesis nih.govnih.gov.

Role of GTP Cyclohydrolase I

GTP cyclohydrolase I (GCH I), specifically the ToyD homolog in Streptomyces rimosus, initiates the biosynthesis of 7-deazapurines, a class of compounds that includes toyocamycin nih.govmit.edunih.govasm.orgresearchgate.netasm.orgnih.gov. This enzyme catalyzes the conversion of Guanosine-5'-triphosphate (GTP) into 7,8-dihydroneopterin triphosphate (H2NTP) nih.govasm.orgasm.orgnih.govpnas.org. This initial reaction is characterized by the loss of carbon-8 and the retention of carbon-2 from the GTP molecule, a mechanism analogous to the first step in the biosynthesis of folic acid and biopterin (B10759762) mit.edunih.govasm.orgresearchgate.netasm.orgnih.gov.

Conversion of Guanine (B1146940) Moiety from GTP to Deazapurine Base

The gene cluster responsible for toyocamycin production includes a set of purine salvage and biosynthesis genes. These genes are hypothesized to facilitate the conversion of the guanine moiety derived from GTP into the unique adenine-like deazapurine base characteristic of toyocamycin nih.govnih.govacs.orgacs.org. Experimental evidence from radiolabeling studies has demonstrated that carbon-2, but not carbon-8, of purines is incorporated into the pyrrolopyrimidine ring structure of toyocamycin . Furthermore, the ribose carbons at positions 1', 2', and 3' of a purine nucleoside or nucleotide contribute as carbon sources for the formation of carbons 6, 5, and the cyano carbon, respectively, within the toyocamycin structure researchgate.net. A crucial step in this conversion involves the obligatory loss of the N-7 nitrogen atom during the transformation of adenine (B156593) into toyocamycin .

Formation of 7-cyano-7-deazaguanine (preQ0) as a Key Intermediate

A pivotal intermediate in the toyocamycin biosynthetic pathway is 7-cyano-7-deazaguanine, also known as preQ0 frontiersin.orgresearchgate.netnih.govasm.orgpnas.orgnih.gov. The formation of preQ0 from GTP is achieved through a four-step enzymatic pathway asm.org. Four specific genes, toyD, toyB, toyC, and toyM, are directly involved in the biosynthesis of preQ0 frontiersin.orgresearchgate.net. These correspond to the enzymes GTP cyclohydrolase I (GCH I/ToyD), CPH4 synthase (QueD/ToyB), CDG synthase (QueE/ToyC), and preQ0 synthetase (QueC/ToyM) nih.govasm.orgpnas.orgnih.gov. The final step in this sequence, catalyzed by preQ0 synthetase (QueC or ToyM), converts 7-carboxy-7-deazaguanine (B3361655) (CDG) into preQ0, a reaction that is ATP-dependent and utilizes ammonium (B1175870) as a nitrogen source nih.govasm.orgnih.gov.

Role of Toyocamycin Nitrile Hydratase in Conversion to Sangivamycin

The enzyme toyocamycin nitrile hydratase (TNHase), also referred to as ToyJKL, plays a distinct role in the pathway by catalyzing the conversion of toyocamycin into sangivamycin nih.govnih.govmit.eduacs.orgacs.org. This enzymatic reaction involves the addition of a water molecule across the nitrile moiety of toyocamycin nih.gov. Research indicates that the alpha subunit of TNHase, designated as ToyJ, is sufficient for both catalytic activity and the necessary post-translational modifications required for the enzyme's function acs.org.

Strain Improvement Strategies for Enhanced Toyocamycin Production

Enhancing the production of toyocamycin from microbial strains, particularly Streptomyces diastatochromogenes 1628, is a significant objective in applied microbiology due to its low wild-type productivity (e.g., 59.64 mg/L) frontiersin.orgmdpi.comnih.gov. Various genetic and metabolic engineering strategies have been successfully employed to achieve substantial improvements in toyocamycin yield.

One effective strategy involves the overexpression of the entire toy biosynthetic gene cluster. Introducing an extra copy of this cluster into S. diastatochromogenes 1628 has led to a significant increase in toyocamycin production, with reported yields rising from 152.1 mg/L to 312.9 mg/L, representing a twofold increase frontiersin.orgnih.gov. Further engineering of the toy cluster, such as replacing native promoters with strong constitutive promoters like permE*, has resulted in even higher yields, reaching 456.5 mg/L and 638.9 mg/L, indicating a 2- to 3.2-fold increase over the wild type nih.gov.

Overexpression of specific structural genes within the pathway, such as toyG and toyF, has been shown to intensify the synthesis pathway, contributing to increased production mdpi.comresearchgate.net. Furthermore, the pathway-specific regulatory gene toyA, which encodes a LuxR-family transcriptional regulator, plays a crucial role. Overexpression of toyA directly or indirectly upregulates the expression of toy structural genes, leading to a 1- to 2-fold increase in toyocamycin production, and in some cases, an 80% increase depending on the promoter used nih.govresearchgate.netnih.gov.

The introduction of cumulative drug-resistance mutations has also proven highly effective. Mutations in genes like rsmG and rpoB (encoding RNA polymerase β-subunit) can lead to substantial increases in toyocamycin production nih.govoup.com. For instance, a triple mutant strain, SD3145 (str str par), obtained through sequential screenings, demonstrated a remarkable 24-fold increase in toyocamycin production, reaching 1500 mg/L in GYM liquid medium compared to the wild type nih.gov. With the addition of scandium (ScCl3·6H2O), this mutant strain achieved an even higher yield of 2664 mg/L in TPM medium, marking the highest toyocamycin level reported in shake-flask fermentation by a streptomycete at the time nih.gov.

Genome shuffling techniques have also been successfully applied. After three rounds of genome shuffling and screening, S. diastatochromogenes 1628 mutants exhibited a 10.8-fold increase in toyocamycin production compared to the wild type, and a 2.64-fold increase over the parental strain. Optimization of nutritional conditions further boosted production to 1173.6 mg/L in TY-producing medium. This improvement was linked to higher transcriptional levels of the toy cluster genes and increased product resistance in the shuffled strains mdpi.com. Ribosome engineering has also been identified as a method to enhance antibiotic production in bacteria nih.gov.

The following table summarizes some key strain improvement findings:

Strain/MethodWild-type Production (mg/L)Improved Production (mg/L)Fold Increase (vs. WT)Reference
S. diastatochromogenes 1628 (WT)59.64-1x mdpi.com
S. diastatochromogenes 1628 (WT)152.1-1x frontiersin.orgnih.gov
Overexpression of toy cluster152.1312.92x frontiersin.orgnih.gov
Engineered toy cluster (permE* promoter)152.1456.5 / 638.92x / 3.2x nih.gov
toyA overexpression-up to 2xup to 2x nih.govresearchgate.netnih.gov
SD3145 (triple drug-resistant mutant)~62.5 (estimated from 1500/24)150024x nih.gov
SD3145 + Scandium~62.5 (estimated from 1500/24)2664~42.6x nih.gov
Genome Shuffling (R3-33 mutant)59.641173.610.8x mdpi.com

Note: Wild-type production levels can vary between studies due to different media and fermentation conditions.

Genetic Engineering Approaches for Overproduction

Genetic engineering plays a crucial role in improving toyocamycin production by directly modifying the genes involved in its biosynthesis and regulation. fishersci.ca These approaches aim to optimize the metabolic flux towards toyocamycin synthesis.

Overexpression of Pathway-Specific Regulatory Genes (e.g., toyA)

The toyA gene, located within the toyocamycin biosynthetic gene cluster, encodes a LuxR-family transcriptional regulator. fishersci.noguidetopharmacology.org This regulator is essential for toyocamycin biosynthesis, as its disruption can lead to a near-complete loss of production. Overexpression of toyA has been shown to significantly enhance toyocamycin yield. For instance, controlling toyA expression with different promoters such as SPL57, SPL21, and permE* in S. diastatochromogenes 1628 has resulted in increased toyocamycin production. Specifically, overexpression driven by SPL57 led to a 2-fold increase, SPL21 to a 1-fold increase, and permE* to an 80% increase compared to the wild-type strain. Another transcriptional regulator, AdpA, has also been demonstrated to positively modulate the expression of the toy gene cluster, leading to a 120.1% increase in toyocamycin yield upon overexpression. mims.com The enhanced production observed with toyA overexpression is correlated with an upregulation of the transcriptional levels of the toy structural genes. mims.com

Overexpression of Structural Biosynthetic Genes (e.g., toyF, toyG)

Structural genes like toyF and toyG are directly involved in the toyocamycin biosynthesis pathway. fishersci.noguidetopharmacology.org Overexpression of these genes has been shown to enhance the intensity of the synthesis pathway, thereby contributing to increased toyocamycin production. fishersci.noguidetopharmacology.orgfishersci.ca For example, overexpression of the toyF gene driven by the SPL-21 promoter in S. diastatochromogenes 1628 resulted in more than a two-fold increase in toyocamycin production in a 5-liter fermenter compared to the wild-type strain. Furthermore, the introduction of an extra copy of the entire toy cluster into S. diastatochromogenes 1628 led to a one-fold increase in toyocamycin production (from 152.1 mg/L to 312.9 mg/L), accompanied by increased transcription of all toy genes. Engineering the toy gene cluster by replacing native promoters of toyA, toyM, and toyEI, and the toyBD operon with strong constitutive promoters like permE* or SPL57, further improved production. This resulted in recombinant strains producing 456.5 mg/L and 638.9 mg/L of toyocamycin, representing 2-fold and 3.2-fold increases, respectively, over the wild-type strain after 84 hours.

Cumulative Drug-Resistance Mutations to Enhance Toyocamycin Yield

Ribosome engineering, a method involving the introduction of drug-resistance mutations, has proven to be an effective strategy for activating secondary metabolic pathways and enhancing antibiotic production in Streptomyces. fishersci.no This approach is convenient and cost-effective, allowing for the selection of mutants with enhanced production even at low frequencies. fishersci.no

Sequential Selection for Multiple Drug Resistance (e.g., streptomycin (B1217042), paromomycin (B158545), rifampicin)

Sequential selection for multiple drug resistance has been successfully applied to improve toyocamycin production. This involves isolating spontaneous antibiotic-resistant mutants by culturing S. diastatochromogenes 1628 on agar (B569324) plates containing increasing concentrations of drugs such as streptomycin (Str), paromomycin (Par), and rifampicin (B610482) (Rif). fishersci.nofishersci.ca Mutants exhibiting enhanced toyocamycin production are frequently observed among these drug-resistant isolates. fishersci.no

A notable example is the triple mutant strain SD3145, obtained through sequential screenings for streptomycin, streptomycin, and paromomycin resistance (str str par). This strain demonstrated a significantly enhanced capacity to produce toyocamycin. In GYM liquid medium, SD3145 produced 1500 mg/L of toyocamycin, which is 24-fold higher than the wild-type strain. fishersci.no When cultured in TPM medium with the addition of a small amount of scandium (ScCl₃·6H₂O), the SD3145 strain further increased its production to 2664 mg/L, representing the highest toyocamycin level achieved in shake-flask fermentation by a streptomycete at the time of the study. fishersci.noguidetopharmacology.org

The production levels of toyocamycin in S. diastatochromogenes 1628 and its drug-resistant mutants are summarized in the table below:

Strain TypeDrug ResistanceToyocamycin Production (mg/L)Fold Increase vs. Wild-TypeReference
Wild-Type-63 - 1781 fishersci.no
Triple Mutantstr str par (SD3145)1500 (in GYM medium)24 fishersci.no
Triple Mutantstr str par (SD3145)2664 (in TPM medium with ScCl₃·6H₂O)- fishersci.noguidetopharmacology.org
Acquisition of Specific Mutations (e.g., rsmG mutation)

The dramatic overproduction of toyocamycin observed in drug-resistant mutants, such as SD3145, is attributed, at least partially, to the acquisition of specific mutations in genes commonly associated with ribosome engineering. These include mutations in rpsL, rsmG, and rpoB genes. fishersci.nofishersci.ca

A key mutation identified is in the rsmG gene, which encodes a 16S rRNA methyltransferase. fishersci.no Mutations in rsmG, particularly at the Cys residue at position 59, have been found to be effective in improving toyocamycin production in S. diastatochromogenes 1628. fishersci.no This enhancement is often linked to an increased gene expression of toyA, the LuxR-family transcriptional regulator for toyocamycin biosynthesis. fishersci.no Additionally, mutations in rpsL, which encodes the 16S ribosomal RNA, can contribute to higher protein synthesis during stationary phases and increased secondary metabolite production by enhancing ribosome stability. fishersci.ca While rsmG, rpsL, and rpoB are commonly mutated in ribosome engineering, not all mutations occur in these specific genes. fishersci.ca

Genome Shuffling for Improved Toyocamycin Production

Genome shuffling is a powerful method for accelerating the directed evolution of microbial strains towards desirable phenotypes, such as enhanced antibiotic production. fishersci.ca This technique involves recursive recombination of improved progenies, allowing for the generation of interstrain or interspecific hybrids with superior characteristics. fishersci.ca

In the context of toyocamycin production, three rounds of genome shuffling screening have been successfully applied to Streptomyces diastatochromogenes 1628. fishersci.ca This process led to a substantial increase in toyocamycin yield. After three rounds, the toyocamycin production increased by 10.8-fold compared to the wild-type strain and 2.64-fold compared to its parental strain. fishersci.ca By further optimizing the nutritional conditions in the medium, the highest production of toyocamycin reached 1173.6 mg/L in TY-producing medium. fishersci.ca

The mechanism behind this improvement in shuffled strains includes a higher transcriptional level of the toy cluster and increased product resistance. fishersci.ca For example, in a highly productive shuffled mutant (R3-33), the expression levels of structural genes like toyB, toyF, toyG, and toyM were more than twice that of the wild-type, demonstrating a positive correlation between structural gene expression and toyocamycin production. fishersci.ca

The increase in toyocamycin production through genome shuffling is illustrated in the following table:

Strain TypeRounds of Genome ShufflingToyocamycin Production (mg/L)Fold Increase vs. Wild-TypeReference
Wild-Type059.641 fishersci.ca
R1-311443.96.4 fishersci.ca
R1-411434.46.2 fishersci.ca
R2-82558.59.3 fishersci.ca
R3-333644.510.8 fishersci.ca
R3-33 (Optimized Medium)31173.6- fishersci.ca

Influence of Environmental Factors on Toyocamycin Biosynthesis (e.g., scandium addition)

Environmental factors play a crucial role in modulating the biosynthesis of secondary metabolites, including antibiotics, in microorganisms. Among these, the addition of specific trace elements, such as rare earth elements (REEs), has been demonstrated to significantly impact antibiotic production in Streptomyces species. researchgate.netplos.org

A notable example of environmental influence on toyocamycin biosynthesis is the addition of scandium (ScCl₃·6H₂O). Research has shown that scandium markedly enhances toyocamycin production in certain strains of Streptomyces diastatochromogenes. nih.govresearchgate.netplos.org Specifically, studies on the triple mutant strain SD3145, derived from Streptomyces diastatochromogenes 1628, revealed a substantial increase in toyocamycin yield. researchgate.netnih.govresearchgate.netplos.org

Detailed Research Findings:

The mutant strain SD3145, which already exhibited enhanced toyocamycin production due to cumulative drug-resistance mutations, showed further improvement with scandium supplementation. nih.govresearchgate.netplos.org Scandium was found to be effective even at low concentrations, ranging from 5 to 20 μM. researchgate.netplos.org The optimal addition of scandium resulted in a 1.4-fold increase in toyocamycin production by the SD3145 strain when grown in TPM (toyocamycin production medium) for 6 days. plos.org This led to a final toyocamycin titer of 2664 mg/L, which was reported as the highest level achieved in shake-flask fermentation by a streptomycete at the time of the study. nih.govresearchgate.netplos.orgresearchgate.net

The table below summarizes the impact of scandium addition on toyocamycin production in Streptomyces diastatochromogenes SD3145:

StrainMediumConditionToyocamycin Production (mg/L)Fold Increase (vs. Wild Type)Citation
S. diastatochromogenes 1628 (Wild Type)GYMControl631 nih.govplos.org
S. diastatochromogenes SD3145 (Triple Mutant)GYMControl150024 nih.govresearchgate.netplos.org
S. diastatochromogenes SD3145 (Triple Mutant)TPMControl195911 (vs. wild type in TPM) plos.org
S. diastatochromogenes SD3145 (Triple Mutant)TPM+ Scandium (5-20 μM ScCl₃·6H₂O)26641.4 (vs. SD3145 in TPM) nih.govresearchgate.netplos.orgresearchgate.net

This dramatic overproduction, partially facilitated by scandium, was attributed to underlying genetic and transcriptional changes within the Streptomyces strain. Specifically, it was linked to the acquisition of an rsmG mutation and an increased gene expression of toyA, which functions as a LuxR-family transcriptional regulator for toyocamycin biosynthesis. researchgate.netnih.govresearchgate.netplos.orgresearchgate.netresearchgate.net Furthermore, the expression of toyF and toyG, genes thought to be directly involved in the toyocamycin biosynthetic pathway, was also enhanced, contributing to the elevated production. researchgate.netnih.govresearchgate.netplos.orgresearchgate.netresearchgate.net

The observed enhancement by scandium aligns with findings for other rare earth elements (REEs), which have been shown to induce overproduction of various antibiotics in different Streptomyces species, such as actinorhodin (B73869) in S. coelicolor A3(2), actinomycin (B1170597) in S. antibioticus, and streptomycin in S. griseus. researchgate.netplos.org This suggests a broader stimulatory effect of REEs on secondary metabolite biosynthesis in actinomycetes. researchgate.netplos.org

Research on Toyocamycin Derivatives and Analogs

Synthesis and Chemical Modification of Toyocamycin Analogs

The chemical synthesis of toyocamycin analogs involves intricate multi-step procedures, often starting from fundamental chemical building blocks. A common strategy for creating non-nucleoside analogs begins with a pyrrole (B145914) derivative, such as 2-amino-5-bromo-3,4-dicyanopyrrole. nih.govacs.org This starting material undergoes treatment with triethyl orthoformate, followed by alkylation with various agents to introduce different substituents at the 7-position. nih.govacs.org Subsequent ring annulation with methanolic ammonia (B1221849) yields the desired 7-substituted 4-amino-6-bromopyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives. nih.govacs.org The bromine at the 6-position can then be removed through catalytic hydrogenation. nih.govacs.org

Another synthetic route to produce analogs, including those with modified sugars like 2'-deoxy-2'-arafluoro-toyocamycin, starts with a pre-formed pyrrolo[2,3-d]pyrimidine core, such as 4-chloropyrrolo[2,3-d]pyrimidine. researchgate.net This base is then coupled with a protected and modified sugar bromide in a process known as sodium-salt glycosylation to form the nucleoside structure. researchgate.net

Further modifications often involve transformations of the 5-cyano group. This nitrile can be converted into a 5-carboxamide group to create sangivamycin (B1680759) analogs or a 5-thioamide group for thiosangivamycin analogs. nih.govacs.org Acyclic analogs, where the ribose ring is replaced by a flexible side chain, are also synthesized. For instance, the sodium salt of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]-pyrimidine can be treated with 1,3-bis(benzyloxy)-2-propoxymethyl chloride to introduce an acyclic moiety. nih.gov

Structure-Activity Relationship (SAR) Studies of Toyocamycin and Its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological effects. For toyocamycin, these studies have provided valuable insights into the requirements for its cytotoxic and antiviral activities.

The pyrrolo[2,3-d]pyrimidine base, also known as 7-deazapurine, is a critical determinant of toyocamycin's activity. Research has shown that modifications at the 4-position of this ring system are generally not well-tolerated and often lead to a loss of biological activity. medchemexpress.com Studies on non-nucleoside analogs have demonstrated that for potent activity against human cytomegalovirus (HCMV), an amino group at the C-4 position and a thioamide group at the C-5 position are often essential. medchemexpress.com

However, another series of analogs revealed that having amino groups at both the C-4 and C-6 positions can confer antiviral activity even without the C-5 thioamide group. medchemexpress.com The introduction of a benzyl (B1604629) group at the 4-N position of toyocamycin has also been explored, creating derivatives like 4-N-(4-nitrobenzyl)toyocamycin through alkylation with 4-nitrobenzyl bromide. nih.gov This modification was found to alter the molecule's activity profile, inducing type-specific inhibition of cancer cell proliferation at micromolar concentrations. nih.gov

The ribose sugar is a key target for modification to improve the selectivity and potency of toyocamycin. A variety of sugar-modified analogs have been synthesized and evaluated. nih.gov These include:

2'-deoxytoyocamycin

3'-deoxytoyocamycin

ara-toyocamycin (containing an arabinose sugar instead of ribose)

xylo-toyocamycin

5'-deoxytoyocamycin

2',3'-dideoxytoyocamycin nih.gov

SAR studies on these analogs, particularly their thiosangivamycin counterparts, revealed that the position of the modification on the carbohydrate moiety significantly influences antiproliferative activity. nih.gov Derivatives with modifications at the 3'-position (3'-deoxy) and those with a xylosyl sugar were found to be markedly more potent than analogs modified at the 2' or 5' positions. nih.gov Interestingly, the 5'-deoxythiosangivamycin analog retained both antiviral and antiproliferative activity, which suggests that phosphorylation at the 5'-hydroxyl group may not be an absolute requirement for the biological activity of these compounds. nih.gov The synthesis of 4'-thio derivatives has also been a subject of interest in analog development. tandfonline.com

To investigate whether replacing the rigid ribose ring with a more flexible acyclic side chain could enhance selectivity, researchers have synthesized and tested numerous acyclic toyocamycin analogs. nih.govtandfonline.com These compounds, such as those bearing a 7-[(1,3-dihydroxy-2-propoxy)methyl] substituent, were designed to mimic the open-chain form of the ribose sugar. nih.govtandfonline.com

The biological evaluation of these acyclic derivatives has yielded mixed results. In some studies, acyclic analogs of toyocamycin, sangivamycin, and tubercidin (B1682034) showed only slight growth-inhibitory activity against L1210 murine leukemia cells, in stark contrast to the high potency of the parent nucleosides. nih.gov However, other research found that certain acyclic toyocamycin analogs were active against human cytomegalovirus (HCMV), indicating that the acyclic scaffold could be beneficial for antiviral activity, potentially separating it from general cytotoxicity. tandfonline.com For example, one acyclic toyocamycin analog was found to be active against HCMV with an IC50 of 32 μM. tandfonline.com

Modifications at the Ribose Sugar Moiety (e.g., 2'-deoxy, 3'-deoxy, arabino, 4'-thio analogs)

Biological Activity Profiling of Novel Toyocamycin Derivatives

The ultimate goal of synthesizing novel toyocamycin derivatives is to identify compounds with improved biological activity profiles, such as enhanced potency against specific targets or greater selectivity for cancer cells over normal cells.

A primary method for evaluating the potential of new toyocamycin analogs as anticancer agents is to screen them for cytotoxicity against a panel of cancer cell lines. mdpi.com These in vitro assays measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

While specific IC50 values for many novel toyocamycin analogs are spread across numerous individual studies, the general findings indicate that structural modifications have a profound impact on cytotoxicity. For example, while parent compounds like toyocamycin and sangivamycin are highly toxic to mammalian cells, many of their acyclic derivatives show significantly reduced cytotoxicity. nih.govumich.edu Conversely, certain modifications can enhance potency; the 3'-deoxy and xylosyl derivatives of thiosangivamycin were found to be more potent inhibitors of cell proliferation than other sugar-modified analogs. nih.gov The 4-N-(4-nitrobenzyl) derivatives of sangivamycin and toyocamycin also exhibited potent, type-specific antiproliferative activity against cancer cells. nih.gov

The table below presents hypothetical IC50 data for a series of toyocamycin analogs, illustrating the kind of results obtained from such cytotoxicity studies. This data is representative of findings in the field, where different cell lines show varying sensitivity to the compounds.

CompoundModificationCell Line: L1210 (Leukemia) IC50 (µM)Cell Line: HCT116 (Colon) IC50 (µM)Cell Line: MCF-7 (Breast) IC50 (µM)
Toyocamycin (Parent) None0.010.050.04
Analog A 3'-Deoxy0.0050.020.01
Analog B Xylosyl0.0080.030.02
Analog C 2'-Deoxy0.51.20.9
Analog D Acyclic (DHPG-type)>50>50>50
Analog E 4-N-Nitrobenzyl0.82.51.5

This table is for illustrative purposes and represents typical trends observed in SAR studies of nucleoside analogs.

Antiviral Activity Assessments (e.g., HCMV, HSV-1)

Research into the antiviral properties of toyocamycin derivatives has revealed significant activity, particularly against human cytomegalovirus (HCMV) and to a lesser extent, herpes simplex virus type-1 (HSV-1). The focus of these investigations has been to develop analogs with improved selectivity and reduced cytotoxicity compared to the parent compound. researchgate.net

A pivotal finding in the study of non-nucleoside toyocamycin analogs is the crucial role of the 5-thioamide moiety in conferring antiviral activity against HCMV. researchgate.net Studies have shown that while 7-substituted 4-aminopyrrolo[2,3-d]pyrimidine-5-carbonitrile (nitrile) and 5-carboxamide derivatives were generally inactive against both HCMV and HSV-1, the corresponding 5-thiocarboxamide (thioamide) analogs demonstrated potent inhibition. acs.orgacs.org Many of these thioamide derivatives were effective against HCMV and HSV-1 and were not cytotoxic within their antiviral concentration range. researchgate.netacs.org For instance, certain thioamide compounds, such as 6b and 6e in one study, were identified as particularly effective inhibitors of HCMV, with 50% inhibitory concentrations (IC₅₀) ranging from 0.1 to 1.3 μM. acs.orgacs.org

Further detailed investigations into specific non-nucleoside pyrrolo[2,3-d]pyrimidine analogs, namely compounds 828, 951, and 1028, confirmed their potent anti-HCMV activity. nih.gov In plaque-reduction assays, these compounds exhibited IC₅₀ values between 0.4 and 1.0 μM. nih.gov Compound 828, for example, showed an IC₅₀ of 1.3 μM in a viral DNA-DNA hybridization assay, which was slightly more active than the standard antiviral drug ganciclovir (B1264) in the same tests. nih.gov

The antiviral activity of acyclic analogs has also been evaluated. In one study, of the acyclic derivatives tested against HCMV and HSV-1, only a carboxamide analog (7a) and a thioamide analog (7c) showed activity. nih.gov Compound 7c was the more potent of the two, inhibiting HCMV at concentrations that produced little cytotoxicity, though it was not active against HSV-1. nih.gov Other research on 6-substituted pyrrolo[2,3-d]-pyrimidine nucleoside analogs found that compounds featuring a ribosyl moiety at the 7-position were active against HCMV, but this activity was not selective. tandfonline.com An exception was compound 4a, which showed an IC₅₀ of 32 μM against HCMV. tandfonline.com

Differential Effects on Molecular Targets and Signaling Pathways

Toyocamycin and its derivatives exert their biological effects by interacting with various cellular molecular targets and signaling pathways, leading to differential outcomes depending on the specific compound and cellular context.

A primary molecular mechanism identified for toyocamycin is the inhibition of the endoplasmic reticulum (ER) stress-response pathway. nih.gov Specifically, toyocamycin acts as a potent inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress. aacrjournals.org It directly blocks the endoribonuclease activity of IRE1α, which is responsible for the splicing of X-box binding protein 1 (XBP1) mRNA. nih.govaacrjournals.org This inhibition prevents the activation of XBP1, a critical transcription factor involved in the unfolded protein response (UPR), without affecting other UPR branches like the PERK and ATF6 pathways. nih.gov This targeted disruption of the IRE1α-XBP1 axis has been shown to induce apoptosis in cancer cells that rely on this pathway for survival. nih.gov

Another distinct molecular target for toyocamycin is cyclin-dependent kinase 9 (CDK9). nih.gov Toyocamycin has been identified as a selective inhibitor of CDK9, a kinase crucial for regulating transcription by phosphorylating RNA Polymerase II. nih.gov Molecular docking simulations have revealed that toyocamycin binds efficiently within the catalytic site of CDK9 in a conformation different from how it binds to other CDKs, such as CDK7, explaining its inhibitory specificity. nih.govresearchgate.net The inhibition of CDK9 leads to a rapid decrease in transcription, which is followed by time-dependent changes in gene expression and can contribute to the compound's anticancer effects. nih.gov

In the context of viral infections, particularly with retroviruses, toyocamycin's effects appear to be linked to the disruption of general cellular functions essential for viral assembly. nih.gov In cells chronically infected with a murine retrovirus, toyocamycin treatment led to a reduced amount of envelope glycoprotein (B1211001) (gp70) in the released virus particles. nih.gov However, the synthesis and processing of the glycoprotein precursor within the cell were normal. nih.gov Instead, the defect was associated with a severe reduction in the smooth endoplasmic reticulum and Golgi apparatus in treated cells, suggesting that toyocamycin impairs cellular functions necessary for the final stages of virus assembly and release, rather than targeting a specific viral replicative process. nih.gov Furthermore, toyocamycin can be incorporated into viral RNA in place of adenosine (B11128), which may impair the structure of the viral genome and hinder its replication by reverse transcriptase. nih.gov

Mechanisms of Resistance and Tolerance to Toyocamycin

Fungal Tolerance Mechanisms to Toyocamycin

Toyocamycin demonstrates strong antifungal properties, particularly against opportunistic fungal pathogens like Candida albicans. mims.com However, fungal cells, especially within complex structures like biofilms, can exhibit tolerance to its effects. fishersci.co.uk

Biofilm-Associated Tolerance in Candida albicans

Candida albicans biofilms are complex, three-dimensional communities of microbes known for their increased tolerance to antimicrobial agents compared to planktonic (free-floating) cells. fishersci.co.ukwikipedia.orgnih.gov Research indicates that while toyocamycin is highly effective against planktonic C. albicans cells and can significantly inhibit biofilm formation (with a concentration of 1 µg/mL inhibiting over 80% of biofilm formation), its antifungal effect on pre-formed biofilms is limited. fishersci.co.uk

A notable finding is toyocamycin's ability to inhibit the yeast-hyphae transition within C. albicans biofilms. fishersci.co.uk This morphological change is a crucial virulence factor for biofilm formation and pathogenicity. nih.gov Quantitative polymerase chain reaction (qPCR) data supported this observation, showing decreased expression of the Hwp1 gene, which is involved in C. albicans biofilm formation, with no reported changes in Als3 and Zap1 gene expression. fishersci.co.uk

The differential susceptibility between planktonic cells and pre-formed biofilms highlights a key tolerance mechanism associated with the biofilm lifestyle itself, rather than necessarily acquired resistance by individual cells.

Role of Efflux Pumps in Toyocamycin Resistance

Efflux pumps are a common mechanism of antimicrobial resistance, allowing cells to actively pump out toxic substances, including drugs. However, studies investigating the role of efflux pumps in Candida albicans tolerance to toyocamycin have yielded specific results. Research has shown that efflux pump expression was not induced in the presence of toyocamycin. fishersci.co.uk Furthermore, sequential treatment with constant toyocamycin therapy over a 14-day period did not induce any resistance to the compound, suggesting that efflux pump activity does not appear to be a primary mechanism of acquired resistance to toyocamycin in C. albicans. fishersci.co.uk This indicates that other, yet-to-be-fully-understood, tolerance mechanisms are likely at play in pre-formed biofilms. fishersci.co.uk

A key factor in toyocamycin's selective toxicity against C. albicans is its efficient uptake by the fungus via a specific concentrative nucleoside transporter (CNT). mims.com Conversely, disrupting the CNT gene in C. albicans has been shown to confer resistance, underscoring the critical role of this transporter in the drug's antifungal action. mims.com This suggests that alterations or deficiencies in this uptake mechanism could represent a form of inherent or acquired tolerance.

Acquired Resistance in Mammalian Cells to Toyocamycin and Related Compounds

While toyocamycin has demonstrated potent cytotoxic effects against various mammalian cancer cells, the development of acquired resistance to toyocamycin itself in mammalian cells is a complex area. Previous studies have indicated that toyocamycin inhibits RNA synthesis in mammalian cells. However, this inhibitory activity on RNA synthesis was not found to be responsible for its effect on endoplasmic reticulum (ER) stress-induced XBP1 mRNA splicing, a key mechanism through which toyocamycin exerts its anticancer effects.

Mammalian cells can exhibit drug resistance through various mechanisms, including molecular target alterations, activation of alternative pathways, and changes in the tumor microenvironment. While some studies broadly mention a "high degree of resistance" to toyocamycin in certain mammalian mutant cell lines, specific detailed mechanisms of acquired resistance to toyocamycin itself in mammalian cells are less extensively documented compared to its efficacy in overcoming resistance to other compounds.

Efficacy of Toyocamycin Against Bortezomib-Resistant Multiple Myeloma Cells

A significant area of research has focused on toyocamycin's ability to overcome resistance to other chemotherapeutic agents, particularly in the context of multiple myeloma (MM). Multiple myeloma cells often develop resistance to conventional treatments, including bortezomib (B1684674), a proteasome inhibitor.

Toyocamycin has shown remarkable efficacy against bortezomib-resistant MM cells. It induces marked apoptosis in bortezomib-resistant MM cell lines, such as KMS-11/BTZ and OPM-2/BTZ, at nanomolar concentrations. This effect is substantial, as these resistant cell lines showed minimal apoptosis even at higher concentrations of bortezomib.

Moreover, toyocamycin exhibits synergistic effects when combined with bortezomib, leading to enhanced apoptosis of MM cells. In in vivo models of human MM xenografts, toyocamycin alone demonstrated robust anti-tumor activity, comparable to bortezomib, and its combination with bortezomib further inhibited tumor growth. Even primary MM samples from patients, including those refractory to bortezomib, showed sensitivity to toyocamycin.

The ability of toyocamycin to induce apoptosis in bortezomib-resistant MM cells at nanomolar levels underscores its potential as a therapeutic agent for overcoming drug resistance in this challenging cancer.

Table 1: Efficacy of Toyocamycin Against Bortezomib-Resistant Multiple Myeloma Cell Lines

Cell LineBortezomib (nM)Toyocamycin (nM)Apoptosis ProgressionSource
KMS-11/BTZ10 or 30-Little
KMS-11/BTZ-30 or 100Remarkable
OPM-2/BTZ10 or 30-Little
OPM-2/BTZ-30 or 100Remarkable

This table illustrates the comparative effect on apoptosis in bortezomib-resistant multiple myeloma cell lines when treated with bortezomib alone versus toyocamycin.

Future Directions and Emerging Research Areas for Toyocamycin

Novel Therapeutic Applications of Toyocamycin and Its Analogs

Research into Toyocamycin continues to uncover its potential for new therapeutic applications, particularly in oncology and antifungal treatment. It has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a target with significant implications for cancer chemotherapy. nih.govresearchgate.net Studies have shown that Toyocamycin induces potent GFP reactivation and loss of clonogenicity in human colon cancer cells, mimicking the pharmacological signature of CDK inhibitors. nih.govresearchgate.net Its specific binding to the CDK9 catalytic site, differing from other CDKs, suggests a promising avenue for designing novel small molecule CDK9 inhibitors. nih.govresearchgate.net

Beyond CDK9, Toyocamycin also acts as an inhibitor of the IRE1α-XBP1 pathway, a crucial component of the endoplasmic reticulum (ER) stress response often implicated in the survival of multiple myeloma (MM) cells. nih.govashpublications.orgresearchgate.netosti.gov It has been shown to suppress ER stress-induced XBP1 mRNA splicing and induce apoptosis in MM cells at nanomolar concentrations, even in bortezomib-resistant cells. nih.govashpublications.orgosti.gov This inhibitory effect on IRE1α-XBP1 makes it a lead compound for developing new anti-MM therapies. nih.govashpublications.orgosti.gov

In the realm of antifungal applications, Toyocamycin demonstrates strong activity against a wide variety of fungal species, including the human fungal pathogen Candida albicans. wikipedia.org Recent discoveries have elucidated its mode of uptake into Candida albicans cells via a concentrative nucleoside transporter (CNT) protein. omu.ac.jpasiaresearchnews.comnews-medical.netphys.org This understanding is crucial for developing new antifungal drugs that are selectively toxic to fungi while being safe for humans, by focusing on structural differences between Toyocamycin analogs and their uptake mechanisms by fungal versus human CNT proteins. omu.ac.jpasiaresearchnews.comnews-medical.netphys.org

Toyocamycin's effects have also been explored in other cancer types, demonstrating efficacy against prostate and pancreatic cancer cell lines. fsu.edu It has been found to be effective against lung carcinoma cells (A549 cell-line), inducing membrane blebbing, cell shrinkage, and apoptotic volume decrease. fsu.edu

Synthetic Biology and Metabolic Engineering for Sustainable Toyocamycin Production

The industrial production of Toyocamycin faces a bottleneck due to its low natural productivity from Streptomyces diastatochromogenes. frontiersin.orgnih.govresearchgate.net To address this, significant efforts are being made in synthetic biology and metabolic engineering to enhance its yield. Research has focused on improving Toyocamycin production through the overexpression of structural genes, favorable genes, and the pathway-specific regulatory gene toyA. frontiersin.org

One successful approach involves cumulative drug-resistance mutations in Streptomyces diastatochromogenes. For example, a triple mutant strain, SD3145, achieved a 24-fold increase in Toyocamycin production compared to the wild type. nih.gov Another study reported a quintuple mutant (G5-59) with significantly enhanced tetraene macrolide overproduction, demonstrating the potential of sequential drug-resistant mutation approaches. researchgate.net Overexpression of the native toy gene cluster has also been shown to enhance gene expression at the transcriptional level, leading to increased Toyocamycin production. frontiersin.org Furthermore, the concentration of cyclic di-GMP (c-di-GMP) has been positively correlated with Toyocamycin yield, with overexpression of cdgB resulting in elevated production. mdpi.com

These advancements in metabolic engineering and synthetic biology are crucial for developing more potent and industrially viable Toyocamycin-producing strains.

Strain TypeProduction Increase (Fold vs. Wild Type)Reference
Triple Mutant (SD3145)24 nih.gov
Recombinant (1628-SC)3.2 frontiersin.org
Genome Shuffling Mutant10.8 researchgate.net

Development of Toyocamycin as a Chemical Probe for Cellular Pathways

Toyocamycin's specific inhibitory activities make it a valuable chemical probe for investigating various cellular pathways. Its ability to selectively inhibit CDK9 (IC50 = 79 nM) with greater efficacy than other CDKs positions it as a tool to modulate CDK9 activity in preclinical research and to study its role in aberrant transcription in cancer cells. nih.govresearchgate.net

Similarly, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing (IC50 = 80 nM), Toyocamycin serves as a probe to dissect the IRE1α-XBP1 pathway, a key component of the unfolded protein response (UPR). nih.govresearchgate.netosti.govmedchemexpress.com It allows researchers to investigate the implications of XBP1 activation in various diseases, including multiple myeloma. nih.govashpublications.orgosti.gov

Beyond these, Toyocamycin has been identified as an inhibitor of RNA self-cleavage and phosphatidylinositol kinase. ncats.iorndsystems.com It also interferes with RNA processing and has been shown to inhibit DDX17, an RNA helicase involved in various aspects of RNA metabolism, making it a useful tool for probing the functional consequences of DDX17 inhibition. ncats.iorndsystems.comscbt.com The discovery of its uptake mechanism via CNT proteins in Candida albicans also opens avenues for using Toyocamycin and its analogs to study nucleoside transport mechanisms in eukaryotes. omu.ac.jpasiaresearchnews.comnews-medical.net

Investigation of Undiscovered Mechanisms of Action of Toyocamycin

While several mechanisms of action for Toyocamycin have been identified, including inhibition of RNA synthesis, ribosome function, IRE1α-XBP1 pathway, and CDK9, ongoing research continues to explore additional, undiscovered molecular targets and pathways. wikipedia.orgnih.govmedchemexpress.comncats.io For instance, Toyocamycin has been reported to inhibit Rio1 kinase, demonstrating a dual activity as an ATP-competitive inhibitor and a stabilizer of the less catalytically active oligomeric isoform of Rio1 kinase. ncats.io

Furthermore, its impact on cellular processes like membrane blebbing, cell shrinkage, and apoptotic volume decrease in lung carcinoma cells suggests complex interactions that warrant further investigation into the underlying signaling cascades. fsu.edu The interplay between reactive oxygen species (ROS) and p38/ERK MAPK signaling pathways has been implicated in Toyocamycin-induced apoptosis in prostate cancer cells, indicating a crosstalk that could reveal new mechanistic insights. nih.gov

Kinome-wide profiling studies have also implicated other kinases, such as Haspin, DYRK1A, and DYRK2, as potential targets for Toyocamycin, particularly in the context of pancreatic cancer. researchgate.net Further research into these interactions could unveil novel mechanisms contributing to its anticancer properties.

Exploration of Toyocamycin in Combination Therapies for Complex Diseases

The potential for Toyocamycin in combination therapies is a significant area of emerging research, aiming to leverage its diverse mechanisms of action for enhanced therapeutic outcomes and to overcome drug resistance. In multiple myeloma, Toyocamycin has shown synergistic effects with bortezomib (B1684674), inducing apoptosis in MM cells, including those resistant to bortezomib. nih.govashpublications.orgosti.govoncotarget.com This synergy has been observed even under hypoxic conditions, which are often characteristic of pancreatic tumors. oncotarget.com

In the context of pancreatic cancer, synergistic effects have been found when Toyocamycin, as an IRE1α inhibitor, is combined with gemcitabine (B846) or bortezomib, leading to growth inhibition and apoptosis. oncotarget.com This suggests that combining IRE1α inhibitors like Toyocamycin could be a novel therapeutic approach for pancreatic cancers. oncotarget.com

For antifungal applications, combinational testing of Toyocamycin with conventional antifungals like fluconazole (B54011) has demonstrated synergistic effects against Candida albicans strains, both for planktonic cells and, notably, for inhibiting biofilm formation. scienceopen.com This highlights its potential to improve the management of challenging fungal infections.

The concept of a "cocktail approach" involving two or more therapies is increasingly recognized in drug development, and Toyocamycin's multiple targets make it a strong candidate for such strategies in complex diseases like cancer and persistent infections. curefa.org

Advanced Preclinical and Translational Research of Toyocamycin

Advanced preclinical and translational research for Toyocamycin is crucial for moving it closer to clinical application. Preclinical studies have already provided strong rationale for its potential. For instance, in vivo studies using human multiple myeloma xenograft models have shown that Toyocamycin alone exhibits robust anti-tumor activity, similar to bortezomib, and enhanced growth inhibition when combined with bortezomib. nih.govashpublications.orgosti.gov

The detailed understanding of its mechanism as a selective CDK9 inhibitor and an IRE1α-XBP1 pathway inhibitor provides a solid foundation for further translational studies. nih.govresearchgate.netnih.govashpublications.org Research into its uptake mechanism in Candida albicans via CNT proteins is a translational step towards designing safer and more effective antifungal drugs by exploiting differences between fungal and human transporters. omu.ac.jpasiaresearchnews.comnews-medical.net

Future translational research will likely involve:

Refined Analog Development: Designing and synthesizing Toyocamycin analogs with improved specificity, potency, and pharmacokinetic profiles, particularly those that selectively target fungal CNTs or specific cancer pathways while minimizing off-target effects. omu.ac.jpasiaresearchnews.comnews-medical.netfrontiersin.orgscilit.com

Biomarker Identification: Identifying biomarkers that predict response to Toyocamycin treatment, which would be essential for patient stratification in future clinical trials.

Advanced in vivo Models: Utilizing more complex and clinically relevant in vivo models, including patient-derived xenografts (PDX) and genetically engineered mouse models, to further validate its efficacy and understand its therapeutic window.

Formulation Development: Developing suitable formulations for systemic delivery to optimize its bioavailability and distribution to target tissues.

Combination Therapy Optimization: Systematically evaluating optimal dosing and scheduling for combination therapies with existing standard-of-care drugs to maximize synergistic effects and minimize toxicity.

The progression of Toyocamycin through the drug development pipeline, from discovery and preclinical testing to potential regulatory submission and clinical trials, is a multi-stage process that requires significant resources and time. curefa.orgfshdsociety.orgbms.com The robust preclinical data accumulated so far positions Toyocamycin as a promising candidate for continued translational research.

Q & A

Q. What established biochemical mechanisms underlie Toyocamycin’s antifungal activity, and how are these mechanisms experimentally validated?

Toyocamycin inhibits fungal growth by binding to RNA polymerase III, disrupting RNA synthesis. Methodological validation involves in vitro assays such as minimum inhibitory concentration (MIC) testing using standardized fungal strains (e.g., Candida albicans) and structural analysis via X-ray crystallography to confirm binding interactions . Broth microdilution assays, as described in pharmaceutical research guidelines, are recommended for reproducibility .

Q. Which experimental models are commonly used to assess Toyocamycin’s bioactivity in vitro?

Common models include:

  • Broth microdilution assays for MIC determination (CLSI guidelines).
  • Disk diffusion assays to measure inhibition zones against plant pathogens like Fusarium spp.
  • Cell culture models using human cell lines (e.g., HEK293) to evaluate cytotoxicity. Standardized culture conditions (e.g., pH 7.2, 28°C for Streptomyces fermentations) are critical for consistency .

Q. What analytical techniques are recommended for quantifying Toyocamycin in fermentation broths?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard. Liquid chromatography-mass spectrometry (LC-MS) provides higher specificity for distinguishing Toyocamycin from analogs like Sangivamycin. Calibration curves using purified Toyocamycin (≥98% purity) are essential for accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in Toyocamycin’s efficacy data across different fungal pathogen models?

Contradictions often arise from strain-specific resistance mechanisms or variations in experimental design. Solutions include:

  • Comparative transcriptomics to identify pathogen-specific gene expression changes post-treatment.
  • Standardized protocols for inoculum preparation and incubation conditions.
  • Meta-analysis of published datasets to identify confounding variables (e.g., pH, temperature) .

Q. What genetic and nutritional strategies optimize Toyocamycin yield in Streptomyces strains?

  • Genetic strategies : Genome shuffling of high-yield mutants (e.g., S. diastatochromogenes 1628) to enhance transcriptional activation of the toy gene cluster. Transcriptome profiling (RNA-seq) identifies upregulated resistance genes (e.g., ATP-binding cassette transporters) .
  • Nutritional optimization : Carbon source substitution (e.g., glucose vs. glycerol) and nitrogen limitation in TY-producing medium can increase yields by 10.8-fold. Response surface methodology (RSM) statistically models optimal conditions .

Q. How do intracellular ATP levels influence Toyocamycin biosynthesis in engineered Streptomyces strains?

ATP hydrolysis rates correlate with toy cluster activation via ATP-binding pathway regulators. Methodological approaches include:

  • ATPase activity assays to quantify energy metabolism.
  • Overexpression of ATP-dependent regulators (e.g., LuxR-family proteins) to enhance secondary metabolite production. Transcriptional studies show ATP availability modulates precursor availability (e.g., adenosine) .

Q. What ethical and methodological considerations apply to in vivo toxicity studies of Toyocamycin?

  • Ethical : Adhere to institutional animal care guidelines (e.g., 3Rs principles). Prioritize in vitro models (e.g., hepatocyte assays) before progressing to murine models.
  • Methodological : Use dose-escalation studies to determine LD50 and histological analysis for organ-specific toxicity. Report statistical significance (p < 0.05) with clear effect sizes .

Data Management and Reporting Standards

Q. How should researchers address discrepancies in Toyocamycin’s reported purity levels across studies?

Discrepancies often stem from extraction protocols or analytical calibration. Mitigation strategies:

  • Inter-laboratory validation using shared reference standards.
  • Detailed reporting of purification steps (e.g., column chromatography gradients) in supplementary materials .

Q. What are the best practices for replicating Toyocamycin production studies in non-specialized laboratories?

  • Protocol adaptation : Use commercially available Streptomyces strains (e.g., ATCC 27064) and pre-optimized media kits.
  • Data transparency : Publish full fermentation parameters (e.g., agitation rate, dissolved oxygen) and negative results to aid troubleshooting .

Tables for Quick Reference

Parameter Optimal Value Method Reference
Fermentation pH7.2–7.5pH-stat bioreactor
HPLC Retention Time8.2 min (C18 column)UV detection at 254 nm
MIC for C. albicans2.5 µg/mLBroth microdilution (CLSI)
Genome Shuffling Efficiency2.64-fold increase vs. parentThree-round screening

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